Cerium hydroxide (Ce(OH))
Description
Historical Trajectories and Milestones in Cerium Hydroxide (B78521) Studies
The story of cerium hydroxide begins with the discovery of the element cerium itself. In 1803, Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and independently Martin Klaproth in Germany, identified a new earth, which Berzelius named "ceria" after the recently discovered asteroid, Ceres. rsc.orgshef.ac.uknih.gov This "ceria" was the oxide of the new element. institut-seltene-erden.de Early investigations into the chemistry of cerium quickly revealed one of its most defining characteristics: the existence of two primary oxidation states. scienceinfo.comchemicool.com Researchers noted that chemical reactions could yield either colorless salts, corresponding to the +3 oxidation state, or yellowish-red salts, indicative of the +4 state. scienceinfo.com
These initial discoveries of cerium's dual valency were the fundamental milestone that paved the way for the later isolation and study of its corresponding hydroxides: cerium(III) hydroxide and cerium(IV) hydroxide. While the pure metal was not isolated until decades later, the preparation and characterization of its salts and oxides were the first steps in understanding the compounds it could form. institut-seltene-erden.dechemicool.com The early work established that cerium(III) could be precipitated from aqueous solutions to form a hydroxide, and that this hydroxide was susceptible to oxidation. Historically, compounds like cerium oxalate (B1200264) were even used pharmacologically as antiemetics, demonstrating an early interest in cerium compounds beyond mineralogy. nih.gov
Contemporary Significance of Cerium Hydroxide in Advanced Materials Science
In modern materials science, cerium hydroxide is primarily valued as a critical intermediate and precursor material. Its most significant role is in the synthesis of cerium oxide (CeO₂), or ceria, nanoparticles. rsc.org The thermal decomposition (calcination) of cerium hydroxide is a common and effective method for producing high-purity ceria with controlled properties. researchgate.net
These ceria nanoparticles are pivotal in numerous advanced applications:
Catalysis: Ceria is a cornerstone material for three-way catalytic converters in automotive exhaust systems. weebly.com It functions by storing and releasing oxygen, facilitating the conversion of toxic gases like carbon monoxide (CO) and nitrogen oxides (NOx) into less harmful substances. nih.gov The unique ability of cerium to easily shuttle between the Ce³⁺ and Ce⁴⁺ oxidation states is fundamental to this catalytic activity, a property inherited from its hydroxide precursor. nih.govresearchgate.net
Polishing Agents: High-purity cerium oxide, derived from the hydroxide, is the industry standard for precision glass polishing, including optical lenses and silicon wafers for microchip manufacturing. institut-seltene-erden.de
UV Absorption: Nanocrystalline ceria exhibits strong absorption in the UV spectrum, leading to its use in sunscreens and as a UV-blocking additive in coatings and materials.
Beyond its role as a precursor, cerium hydroxide itself has direct applications. It is investigated and used as a corrosion inhibitor, forming a protective passive layer on metal surfaces. nih.gov Furthermore, it is a starting material for the production of various other cerium salts used across different industries. weebly.com
Fundamental Chemical Principles Governing Cerium Hydroxide Reactivity and Structure
The chemistry of cerium hydroxide is dominated by cerium's two stable oxidation states, +3 (cerous) and +4 (ceric). This leads to two main forms of the compound: cerium(III) hydroxide and cerium(IV) hydroxide.
Cerium(III) Hydroxide (Ce(OH)₃): This compound is a pale yellow or colorless solid that is insoluble in water. rsc.org It can be formed by the reaction of cerium metal with hot water or, more commonly, by the precipitation of a soluble cerium(III) salt (like cerium nitrate) with a base such as sodium hydroxide or ammonium (B1175870) hydroxide. rsc.orgscienceinfo.com Pourbaix diagrams show that the solid Ce(OH)₃ phase is stable only under alkaline conditions, typically above a pH of 10.4. nih.govbritannica.com In air, Ce(OH)₃ can oxidize to form cerium(IV) compounds. nih.govbritannica.com
Cerium(IV) Hydroxide (Ce(OH)₄): Also known as ceric hydroxide, this is a yellowish, gelatinous powder that is insoluble in water but will dissolve in concentrated acids. shef.ac.uknih.govwikipedia.org It is typically produced by the oxidation of a cerium(III) salt in a basic medium, often using hydrogen peroxide (H₂O₂) as the oxidizing agent. shef.ac.uk Ce(OH)₄ is noted for being extremely insoluble. nih.gov
Recent research has also identified a key crystalline intermediate phase during the oxidation of Ce(OH)₃ to CeO₂, which is a cerium(IV) oxyhydroxide with the proposed formula CeO(OH)₂. institut-seltene-erden.de
Below are tables summarizing the key properties and reactions of cerium hydroxide.
Table 1: General Properties of Cerium Hydroxides
| Property | Cerium(III) Hydroxide | Cerium(IV) Hydroxide |
|---|---|---|
| Chemical Formula | Ce(OH)₃ | Ce(OH)₄ |
| Alternate Name | Cerous hydroxide | Ceric hydroxide |
| Appearance | Pale yellow or colorless solid rsc.org | Yellowish powder shef.ac.ukwikipedia.org |
| Molar Mass | 191.14 g/mol | 208.15 g/mol wikipedia.org |
| Solubility in Water | Insoluble rsc.org | Insoluble shef.ac.uk |
| Solubility in Acid | Soluble rsc.org | Soluble in concentrated acids shef.ac.uk |
Table 2: Key Chemical Reactions Involving Cerium Hydroxide
| Reaction Type | Description | Chemical Equation |
|---|---|---|
| Formation from Metal | Cerium metal reacts with hot water to form the trivalent hydroxide and hydrogen gas. | 2Ce(s) + 6H₂O(l) → 2Ce(OH)₃(s) + 3H₂(g) scienceinfo.com |
| Precipitation (Ce³⁺) | Addition of a base to a solution of a cerium(III) salt precipitates cerous hydroxide. | Ce(NO₃)₃(aq) + 3NaOH(aq) → Ce(OH)₃(s) + 3NaNO₃(aq) |
| Synthesis of Ce⁴⁺ Hydroxide | Oxidation of a cerium(III) compound with hydrogen peroxide in a basic solution forms the tetravalent hydroxide. | 2Ce(NO₃)₃ + 3H₂O₂ + 6NH₃·H₂O → 2Ce(OH)₃(OOH)↓ + 6NH₄NO₃ + 2H₂O; followed by 2Ce(OH)₃(OOH) → 2Ce(OH)₄↓ + O₂↑ shef.ac.uk |
| Dehydration to Oxide | Calcination (heating) of cerium hydroxide yields cerium oxide and water. | 2Ce(OH)₄(s) --(heat)--> 2CeO₂(s) + 4H₂O(g) |
Overview of Research Paradigms and Disciplinary Relevance
Research into cerium hydroxide spans several scientific disciplines and employs a range of modern investigative techniques. The primary relevance of this research lies in materials science, chemistry, and environmental science.
Nanomaterial Synthesis: A major research focus is the controlled synthesis of cerium hydroxide nanostructures, such as nanorods or nanoparticles, often via hydrothermal or wet chemical methods. institut-seltene-erden.degoogle.com The morphology and size of these hydroxide precursors directly influence the properties of the resulting ceria nanoparticles after calcination. google.com
Advanced Characterization: Scientists employ sophisticated techniques to understand the formation and structure of cerium hydroxide. In-situ liquid cell Transmission Electron Microscopy (TEM) has been used to directly observe the radiation-induced formation of Ce(OH)₃ nanoparticles from precursor solutions, providing unprecedented insight into nucleation and growth mechanisms. nih.gov Techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR) are routinely used to characterize the crystal structure, morphology, and chemical bonding of synthesized hydroxide powders. researchgate.netgoogle.com
Catalysis Science: In the field of catalysis, research often involves preparing ceria catalysts from hydroxide precursors and studying how the synthesis conditions affect the final catalytic performance. researchgate.net The goal is to understand the relationship between the precursor's properties and the density of active sites or oxygen storage capacity in the final ceria material.
Fundamental Chemistry: At a more fundamental level, researchers use techniques like matrix isolation infrared spectroscopy combined with density functional theory (DFT) calculations to study the properties of individual cerium hydroxide molecules (e.g., Ce(OH)₂, Ce(OH)₃, Ce(OH)₄) in isolation. researchgate.net This provides deep understanding of their molecular structure and vibrational frequencies, which underpins their behavior in bulk materials. researchgate.net
Controlled Precipitation Techniques for Tailored Cerium Hydroxide Morphologies
Controlled precipitation is a versatile approach for synthesizing cerium hydroxide with specific morphological characteristics. By carefully manipulating reaction conditions, it is possible to direct the nucleation and growth processes to achieve desired particle shapes and sizes.
Homogeneous Precipitation Approaches and pH Control
Homogeneous precipitation offers excellent control over the formation of cerium hydroxide particles by ensuring a uniform distribution of precipitating agents throughout the reaction medium. This method avoids localized high concentrations of reactants, leading to more uniform nucleation and growth.
The pH of the reaction solution is a critical parameter in controlling the precipitation of cerium hydroxide. The stability of cerium (III) hydroxide (Ce(OH)₃) is highly dependent on pH, with precipitation typically occurring in alkaline conditions. Pourbaix diagrams indicate that solid Ce(OH)₃ is stable above a pH of approximately 10.4. rsc.org However, synthesis routes have been developed that induce localized pH increases to facilitate precipitation even from initially acidic solutions. rsc.org For instance, radiation-induced methods can generate hydroxide ions, leading to a local increase in pH and subsequent precipitation of Ce(OH)₃ nanoparticles. rsc.org
Different precipitating agents, such as ammonia (B1221849) and urea, can be used to control the pH and influence the final product. The use of urea, for example, allows for a gradual increase in pH as it decomposes upon heating, leading to a more controlled precipitation process. umich.edu The direct addition of ammonia results in a rapid pH increase, which can also be manipulated to control particle characteristics. umich.edu
| Parameter | Effect on Cerium Hydroxide Precipitation | References |
| pH | Determines the stability and precipitation of Ce(OH)₃. Precipitation is favored in alkaline conditions (pH > 10.4). | rsc.org |
| Precipitating Agent | Influences the rate of pH change and particle uniformity. Urea provides a gradual pH increase, while ammonia causes a rapid increase. | umich.edu |
| Localized pH Increase | Can induce precipitation from initially acidic solutions through methods like radiolysis. | rsc.org |
Hydrolysis-Controlled Synthesis Routes
Hydrolysis of cerium salts is a fundamental step in the formation of cerium hydroxide. Controlling the hydrolysis reaction is key to dictating the properties of the resulting material. The process involves the reaction of cerium ions with water to form various hydroxo complexes, which then serve as precursors for the solid cerium hydroxide phase.
The rate and extent of hydrolysis can be influenced by factors such as temperature, precursor concentration, and the presence of complexing agents. For instance, the thermohydrolysis of a cerium(IV) nitrate (B79036) salt solution at high temperatures leads to the homogeneous precipitation of cerium oxide nanoparticles. arxiv.org In this process, the controlled release of hydroxide ions through the hydrolysis of water at elevated temperatures facilitates uniform particle formation.
The choice of solvent can also play a significant role. The use of alcohol/water mixed solvents can affect the dielectric constant of the reaction medium, thereby influencing the hydrolysis and subsequent precipitation of cerium species.
Influence of Precursor Chemistry on Cerium Hydroxide Formation
The choice of the cerium precursor salt significantly impacts the properties of the resulting cerium hydroxide. Different precursors, such as cerium(III) nitrate, cerium(III) chloride, and cerium(IV) ammonium nitrate, exhibit different hydration and hydrolysis behaviors, which in turn affect the nucleation and growth of the precipitate. mdpi.comresearchgate.net
For example, the use of a Ce(IV) precursor like ammonium cerium(IV) nitrate can lead to the formation of hydrated cerium oxide (CeO₂·nH₂O) precipitates due to the strong hydration of the Ce⁴⁺ ion. mdpi.com In contrast, a Ce(III) precursor such as cerium(III) nitrate often results in the formation of cerium hydroxycarbonate (Ce₂(OH)₂(CO₃)₂·H₂O) in the presence of carbonate ions. mdpi.com These different intermediate precipitates ultimately influence the properties of the final cerium-based material after calcination.
The anions present in the precursor salt (e.g., Cl⁻ vs. NO₃⁻) can also direct the morphology of the initial cerium hydroxide precipitate. Studies have shown that in the presence of chloride ions, lance-like cerium hydroxide precipitates with significant structural anisotropy are formed, while nitrate ions tend to produce spherical-like precipitates. researchgate.net This morphological control at the precursor stage is crucial as it can be retained in the final ceria product after thermal treatment.
| Precursor Type | Intermediate Precipitate | Influence on Final Product | References |
| Cerium(IV) Precursor | CeO₂·nH₂O | Higher surface area | mdpi.com |
| Cerium(III) Precursor | Ce₂(OH)₂(CO₃)₂·H₂O | Improved redox properties, lower surface area | mdpi.com |
| Cerium(III) Chloride | Lance-like Ce(OH)₃ | Anisotropic nanostructures | researchgate.net |
| Cerium(III) Nitrate | Spherical-like Ce(OH)₃ | Spherical nanoparticles | researchgate.net |
Hydrothermal and Solvothermal Synthesis of Crystalline Cerium Hydroxide
Hydrothermal and solvothermal methods are powerful techniques for synthesizing highly crystalline cerium hydroxide materials with well-defined morphologies. These methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).
These techniques offer several advantages over conventional precipitation methods, including the ability to produce materials with higher crystallinity, controlled particle size and shape, and the formation of unique nanostructures. researchgate.net
Parametric Optimization for Phase and Morphology Control
The precise control over experimental parameters is essential for tailoring the phase and morphology of the synthesized cerium hydroxide. Key parameters that can be optimized include:
Temperature and Time: The reaction temperature and duration significantly influence the crystallinity, phase, and morphology of the product. For instance, in the solvothermal synthesis of cerium hydroxycarbonate, extending the reaction time can lead to the formation of different phases and morphologies, such as nanoparticles, microrods, and eventually layered quasi-triangular structures. nih.gov
Precursor Concentration: The concentration of the cerium salt can affect the nucleation and growth rates, thereby influencing the final particle size.
Solvent: In solvothermal synthesis, the choice of solvent is critical. Different solvents can influence the solubility of reactants and intermediates, as well as the surface chemistry of the growing crystals.
Additives and Surfactants: The use of surfactants or other additives can help to control the morphology by selectively adsorbing onto specific crystal faces, thereby directing the growth in a particular dimension. For example, polyvinyl alcohol (PVA) has been used as a surfactant to synthesize shuttle-like single-crystalline cerium carbonate hydroxide. acs.org
Through careful optimization of these parameters, a wide range of cerium hydroxide and related morphologies have been achieved, including nanorods, nanowires, nanocubes, and hierarchical structures. researchgate.netnih.gov
Mechanistic Insights into Crystal Growth and Nanostructure Evolution
Understanding the mechanisms of crystal growth and the evolution of nanostructures during hydrothermal and solvothermal synthesis is crucial for the rational design of cerium hydroxide materials. The process typically involves the dissolution of a precursor, followed by nucleation and subsequent crystal growth.
In many cases, an intermediate phase, such as cerium hydroxycarbonate (Ce(OH)CO₃), is formed, which then transforms into the final product. researchgate.net The evolution of morphology can be complex, often involving self-assembly processes. For example, layered quasi-triangular Ce(OH)CO₃ has been synthesized via a solvothermal method where primary nanoparticles first form and then assemble into the larger hierarchical structure. nih.gov
Recent studies have also identified a cerium(IV) oxyhydroxide (CeO(OH)₂) as a key intermediate in the transformation of cerium(III) hydroxide (Ce(OH)₃) to cerium dioxide (CeO₂). acs.org Phase-pure Ce(OH)₃ nanorods, prepared by hydrothermal treatment, were found to oxidize in air to form this intermediate crystalline compound before converting to CeO₂ upon calcination. acs.org This highlights the importance of understanding the intermediate phases to control the synthesis of the final cerium oxide materials.
The formation of complex morphologies, such as dendrites, has also been reported. In the hydrothermal synthesis of cerium carbonate hydroxide, the use of triethylenetetramine (B94423) as both an alkaline and carbon source was found to play a crucial role in the formation of dendrite structures. researchgate.net These insights into the growth mechanisms allow for a more predictive approach to the synthesis of cerium hydroxide with tailored nanostructures.
Advanced Synthesis and Preparation Methodologies for Cerium Hydroxide Materials
Cerium hydroxide serves as a critical precursor and an important functional material in its own right, particularly in the development of advanced nanomaterials. The methodologies for its synthesis have evolved significantly, moving towards greater control over nanoscale features and more environmentally sustainable practices. This article details advanced synthesis and preparation techniques, focusing on wet chemical, green, and aerosol-based methods for producing cerium hydroxide particles and films with tailored properties.
Structure
2D Structure
Properties
CAS No. |
37382-23-3 |
|---|---|
Molecular Formula |
CeHO+2 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
cerium(3+);hydroxide |
InChI |
InChI=1S/Ce.H2O/h;1H2/q+3;/p-1 |
InChI Key |
HZADGDCWYTUEDJ-UHFFFAOYSA-M |
SMILES |
[OH-].[Ce+3] |
Canonical SMILES |
[OH-].[Ce+3] |
Other CAS No. |
85885-77-4 |
Synonyms |
cerium dihydroxide cerium hydroxide cerium perhydroxide cerium tetrahydroxide cerium trihydroxide |
Origin of Product |
United States |
Sophisticated Characterization Techniques for Cerium Hydroxide Materials
Diffraction-Based Structural Analysis of Cerium Hydroxide (B78521) Phases
Diffraction techniques are fundamental in determining the atomic arrangement and crystalline nature of cerium hydroxide phases.
X-ray Diffraction (XRD) is a primary tool for analyzing the crystal structure and phase purity of cerium hydroxide. The technique provides information on the degree of crystallinity, identifying whether the material is amorphous or crystalline, and can distinguish between different polymorphic forms. For nanocrystalline cerium (IV) hydroxide (Ce(OH)₄), XRD patterns have confirmed its crystallinity and high phase purity. researchgate.net The diffraction patterns for Ce(OH)₄ often show reflection planes corresponding to a cubic fluorite-type structure. researchgate.netjos.ac.cn The broadness of the diffraction peaks is indicative of the nanocrystalline nature of the particles. researchgate.net For instance, nanocrystalline Ce(OH)₄ synthesized via a wet chemical route exhibited an average crystallite size of 3–4 nm as calculated by the Scherrer equation. researchgate.netjos.ac.cn
Studies on cerium (III) hydroxide (Ce(OH)₃) and related compounds reveal different crystal structures. For example, a study of a commercial "cerium(III) carbonate hydrate" precursor using synchrotron powder XRD identified a mixture of phases, with the majority being an orthorhombic CeCO₃OH phase (space group Pmcn) and a significant portion of cubic cerium(IV) oxide (CeO₂). nrel.govnrel.govosti.gov This highlights XRD's capability to identify and quantify components in multiphase materials. nrel.gov In the transformation of Ce(OH)₃ to CeO₂, XRD is instrumental in tracking the evolution of phases, including the identification of intermediate compounds like cerium oxyhydroxide. acs.org The analysis of diffraction patterns from hydrated ceria has also been modeled using the structure data of CeO₂, indicating a precursor average crystallite size of 19 Å. acs.org
Table 1: XRD Findings for Cerium Hydroxide and Related Phases
| Compound | Crystal Structure | Lattice Planes (hkl) | Reference |
|---|---|---|---|
| Ce(OH)₄ (nanocrystalline) | Cubic Fluorite | (111), (200), (220), (331) | researchgate.net |
| Ce(OH)₄ (co-precipitated) | Cubic | (110), (200), (220), (311) | researchgate.net |
| CeCO₃OH | Orthorhombic (Pmcn) | - | nrel.gov |
| CeO₂ (from hydroxide precursor) | Cubic Fluorite | (111), (200), (220), (311) | scialert.net |
Neutron diffraction serves as a powerful complementary technique to XRD for elucidating the atomic-scale structure of cerium hydroxide materials. While XRD is sensitive to electron density, making it difficult to locate light atoms like hydrogen, neutron diffraction scattering lengths are dependent on the nucleus, providing precise information on the positions of hydrogen atoms within the crystal lattice. This capability is crucial for distinguishing between hydroxide (OH⁻) and oxide (O²⁻) ions and for understanding the role of water molecules.
In a key study investigating the transformation of cerium trihydroxide (Ce(OH)₃) to cerium dioxide (CeO₂), neutron powder diffraction was used in combination with XRD and DFT calculations. acs.org This approach led to the identification and structural modeling of a previously unreferenced crystalline cerium (IV) oxyhydroxide intermediate, with the proposed chemical formula CeO(OH)₂. acs.org The use of inelastic neutron scattering has also been pivotal in directly observing both surface and bulk cerium hydride (Ce-H) species formed during the dissociation of H₂ over ceria, which is critical for understanding its catalytic mechanisms. nih.govacs.org
Advanced Spectroscopic Characterization of Cerium Hydroxide Electronic and Vibrational States
Spectroscopic techniques probe the energy levels within cerium hydroxide, providing detailed information on chemical bonding, vibrational modes, and electronic states.
Fourier-Transform Infrared (FTIR) spectroscopy is extensively used to identify functional groups present in a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. In the study of cerium hydroxide, FTIR is particularly effective for analyzing hydroxyl (O-H) groups. An infrared band observed around 3148 cm⁻¹ is assigned to the O–H stretching mode, clearly indicating the presence of hydroxyl groups in Ce(OH)₄. researchgate.net Another study identified a ν(OH) band at approximately 3510 cm⁻¹ due to cerium oxyhydroxide impurities. rsc.org The presence of adsorbed water on the surface of ceria nanoparticles, often a product of cerium hydroxide decomposition, is also identified by its characteristic O-H vibrational modes. nih.gov Furthermore, the Ce-O stretching vibration in CeO₂ derived from hydroxide precursors is typically observed at lower wavenumbers, such as 527 cm⁻¹ or 545 cm⁻¹. researchgate.net
Table 2: Key FTIR Vibrational Bands for Cerium Hydroxide and Related Species
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Compound/Species | Reference |
|---|---|---|---|
| ~3148 | O-H Stretching | Ce(OH)₄ | researchgate.net |
| ~3510 | O-H Stretching | Cerium Oxyhydroxide | rsc.org |
| ~1671 | C=O Stretching | H₂BDC (ligand precursor) | acs.org |
| 1570 & 1376 | Asymmetric & Symmetric Carboxylate Stretching | WHP-UiO-66-Ce | acs.org |
| ~545 | Ce-O Stretching | CeO₂ | researchgate.net |
| ~511 | Ce-O Bond | WHP-UiO-66-Ce | acs.org |
Raman spectroscopy is another vibrational spectroscopy technique that is highly sensitive to the structure and bonding in materials. It is often used in conjunction with FTIR as it provides complementary information based on different selection rules. For ceria and related materials, the most intense first-order Raman signal appears around 464 cm⁻¹, which is assigned to the T₂g mode of the Ce-O vibrational unit in the cubic fluorite structure of CeO₂. researchgate.netresearchgate.net The presence of defect-induced modes, often related to oxygen vacancies, can be observed as a broad band between 550 and 600 cm⁻¹. researchgate.netresearchgate.net Theoretical studies based on Density Functional Theory (DFT) help to assign vibrational bands observed in experimental Raman spectra, including those related to reduced Ce³⁺ ions and surface peroxide species. acs.org While direct Raman studies on pure Ce(OH)₃ or Ce(OH)₄ are less common, the technique is invaluable for studying the transformation products and surface species on ceria derived from these hydroxides. nih.gov For example, changes in the shape and intensity of the main 462 cm⁻¹ band can be related to inhomogeneous strain effects due to variations in particle size and morphology during the evolution from hydroxide to oxide. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For cerium compounds, XPS is crucial for determining the oxidation state of cerium, distinguishing between Ce³⁺ and Ce⁴⁺. ucl.ac.uk The Ce 3d XPS spectrum is complex due to final state effects and multiplet splitting, resulting in multiple peaks even for a single oxidation state. ucl.ac.ukthermofisher.com
The spectrum is typically deconvoluted into several peaks corresponding to Ce³⁺ and Ce⁴⁺ states. A characteristic feature of the Ce⁴⁺ state is a peak (labeled u''') at a binding energy of approximately 917 eV, which is absent in the spectrum of pure Ce³⁺ compounds. thermofisher.comresearchgate.net The presence of Ce³⁺ is indicated by features at lower binding energies. researchgate.net The quantification of the Ce³⁺/Ce⁴⁺ ratio from the areas of these fitted peaks is a standard practice for characterizing ceria-based materials, as this ratio is critical to their catalytic and other functional properties. researchgate.net However, it is noted that X-ray radiation during XPS analysis can cause the photoreduction of Ce⁴⁺ to Ce³⁺, particularly in amorphous cerium oxide samples, which must be considered during data interpretation. acs.orgresearchgate.net
Table 3: XPS Binding Energies for Cerium Oxidation States
| Binding Energy (eV) | Assignment | Oxidation State | Reference |
|---|---|---|---|
| ~880 | Ce 3d₅/₂ | Ce³⁺ | thermofisher.com |
| ~882 | Ce 3d₅/₂ | Ce⁴⁺ | thermofisher.com |
| ~885 | v⁰ (Ce 3d feature) | Ce³⁺ | researchgate.net |
| ~903 | u⁰ (Ce 3d feature) | Ce³⁺ | researchgate.net |
| ~917 | u''' (Ce 3d feature) | Ce⁴⁺ | thermofisher.comresearchgate.net |
Electron Paramagnetic Resonance (EPR) for Defect Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique employed to detect and characterize paramagnetic species, which are atoms or molecules with unpaired electrons. In the context of cerium hydroxide, EPR is particularly valuable for identifying and quantifying point defects, such as oxygen vacancies and Ce³⁺ ions, which significantly influence the material's catalytic and electronic properties.
The presence of defects like oxygen vacancies can create localized electronic states within the bandgap of the material. These vacancies can trap electrons, leading to the formation of paramagnetic centers that are detectable by EPR. researchgate.net The EPR spectrum of a material containing such defects will exhibit signals at specific g-values, which are characteristic of the paramagnetic species and its local environment. For instance, a signal around g = 2.003 is often attributed to electrons trapped in oxygen vacancies. researchgate.net
The intensity of the EPR signal is directly proportional to the concentration of the paramagnetic species. Therefore, EPR can be used to quantify the concentration of oxygen vacancies in cerium hydroxide. rsc.org This quantitative analysis is crucial for understanding how the synthesis conditions and subsequent treatments affect the defect structure of the material. Studies have shown that doping cerium oxide, a related material, can induce the formation of oxygen vacancies, which can be monitored and quantified by EPR. researchgate.net
Furthermore, EPR can provide information about the local symmetry and coordination of the paramagnetic centers. The shape and fine structure of the EPR signal are sensitive to the interaction of the unpaired electron with its surrounding nuclei, a phenomenon known as hyperfine interaction. By analyzing these interactions, researchers can gain detailed insights into the atomic-scale structure of defects in cerium hydroxide.
UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are powerful optical techniques used to investigate the electronic structure and properties of cerium hydroxide. These methods provide valuable information about electronic transitions, band gap energy, and the presence of defect states.
UV-Visible Spectroscopy
Photoluminescence Spectroscopy
Photoluminescence spectroscopy involves the excitation of a material with photons, followed by the emission of photons as the material returns to its ground state. This technique is highly sensitive to the electronic structure and the presence of defects. When excited with a specific wavelength, such as 250 nm, nanocrystalline Ce(OH)₄ exhibits emission spectra that differ significantly from bulk CeO₂. researchgate.net The emission bands in cerium compounds are often related to f-d electronic transitions. researchgate.net The spin-orbit components of the excited 5d state of cerium are split by the crystal field, influencing the observed emission. researchgate.net
The photoluminescence of ceria-based materials is also closely linked to the presence of Ce³⁺ ions and oxygen vacancies. acs.org The photoreduction of Ce⁴⁺ to Ce³⁺ upon UV irradiation can be monitored by observing changes in the photoluminescence spectra. osu.edu For instance, an increase in photogenerated Ce³⁺ emission at around 410 nm can be observed during UV irradiation. osu.edu The intensity of the PL signal can be related to the concentration of these defect sites, providing a means to study the electronic and structural changes in the material under different conditions.
| Material | Technique | Excitation Wavelength (nm) | Key Findings | Reference |
|---|---|---|---|---|
| Nanocrystalline Ce(OH)₄ | UV-Vis | N/A | Absorption peaks at 214, 220, 247, 251, 277, 356 nm. Broad band at 300-500 nm (O 2p → Ce 4f charge transfer). | researchgate.net |
| Nanocrystalline Ce(OH)₄ | PL | 250 | Emission spectrum differs significantly from bulk CeO₂. Bands related to f-d transitions. | researchgate.net |
| Aqueous Nanoceria | PL | UV | Photogenerated Ce³⁺ emission at 410 nm increases with UV irradiation. | osu.edu |
High-Resolution Microscopy for Morphological and Nanostructural Elucidation of Cerium Hydroxide
High-resolution microscopy techniques are indispensable for visualizing the morphology, size, and crystal structure of cerium hydroxide nanomaterials. These methods provide direct, real-space information that is complementary to the data obtained from spectroscopic and scattering techniques.
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for the high-resolution imaging of nanomaterials. nih.govnau.edu In TEM, a broad beam of electrons is transmitted through an ultrathin specimen, and the resulting image provides information about the material's internal structure, size, and shape. researchgate.net STEM, in contrast, rasters a focused electron beam across the sample, and various signals are collected to form an image. youtube.com This allows for techniques like high-angle annular dark-field (HAADF) imaging, where the image contrast is sensitive to the atomic number (Z-contrast), enabling the visualization of compositional variations at the nanoscale. nih.gov
For cerium hydroxide and its derivatives, TEM and STEM have been instrumental in characterizing the morphology of nanoparticles. Studies have revealed various shapes, including nanorods, nanocubes, and spherical nanoparticles. acs.orgresearchgate.net For example, TEM images have confirmed the formation of spherical cerium oxide nanoparticles with average sizes around 24 nm. researchgate.net High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes of the nanoparticles, providing direct evidence of their crystalline nature and allowing for structural analysis. rsc.org
STEM, particularly when coupled with energy-dispersive X-ray spectroscopy (EDX), allows for elemental mapping of the nanostructures, confirming the distribution of cerium and oxygen. Aberration-corrected STEM has pushed the resolution limits to the sub-angstrom level, enabling the direct imaging of atomic columns and providing unprecedented insights into the atomic structure of nanoparticles and their defects. nih.govannualreviews.org
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and topography of materials. scialert.net In SEM, a focused beam of electrons is scanned across the surface of a bulk or powdered sample. The interaction of the electron beam with the sample generates various signals, primarily secondary electrons and backscattered electrons, which are used to form an image.
SEM analysis of cerium hydroxide reveals important information about the particle shape, size distribution, and degree of agglomeration. For instance, SEM images have shown that cerium(III) hydroxide precipitates can form lance-like shapes, while in other conditions, they appear as spherical-like particles. researchgate.net Nanocrystalline Ce(OH)₄ powders have been observed to be highly agglomerated and uniformly distributed, which can be attributed to their small grain size and the presence of hydroxyl groups. jos.ac.cn The size of these agglomerated particles can be in the range of nanometers. scialert.net
SEM is a valuable tool for providing a macroscopic overview of the sample's morphology, complementing the higher-resolution internal structure information obtained from TEM. It is often one of the first characterization techniques used to assess the outcome of a synthesis procedure for cerium hydroxide nanomaterials.
Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a material's surface with sub-nanometer resolution. ceriumlabs.comjeremyjordan.me It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. jeremyjordan.me The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to construct the surface image. jeremyjordan.me
AFM is particularly useful for obtaining quantitative information about surface features, such as roughness, grain size, and step heights. ceriumlabs.com Unlike electron microscopy techniques, AFM can be performed in air or liquid environments without the need for a vacuum, making it suitable for a wider range of samples. ceriumlabs.com For cerium hydroxide, AFM can be used to visualize the surface of thin films or individual nanoparticles deposited on a substrate. It can reveal fine details of the surface topography that are not easily discernible with SEM. researchgate.net
Beyond just imaging, AFM can be operated in various modes to probe local mechanical and electronic properties. For example, by measuring the force-distance curves, one can obtain information about the local adhesion and elastic properties of the cerium hydroxide surface. This capability to probe local interactions at the nanoscale makes AFM a powerful tool for understanding the surface chemistry and physics of cerium hydroxide materials.
| Technique | Information Obtained | Key Findings for Cerium Hydroxide/Oxide | Reference |
|---|---|---|---|
| TEM/STEM | Internal structure, size, shape, crystallinity, elemental composition | Revealed nanorods, nanocubes, and spherical nanoparticles. HRTEM shows crystal lattice. | nih.govnau.eduresearchgate.netacs.orgresearchgate.netrsc.org |
| SEM | Surface morphology, particle shape, size distribution, agglomeration | Observed lance-like and spherical precipitates. Highly agglomerated nanocrystalline powders. | scialert.netresearchgate.netjos.ac.cnresearchgate.net |
| AFM | 3D surface topography, roughness, grain size, local mechanical/electronic properties | Provides quantitative surface roughness data and can image surface features at the nanoscale. | ceriumlabs.comjeremyjordan.meresearchgate.net |
Thermal Analysis Methods for Cerium Hydroxide Transformations
Thermal analysis techniques are crucial for studying the physicochemical changes that occur in cerium hydroxide upon heating. These methods provide valuable information about thermal stability, decomposition pathways, and phase transitions. The most commonly employed techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scribd.com For cerium hydroxide, TGA is used to determine the dehydration and decomposition temperatures, as well as to quantify the number of water and hydroxyl molecules associated with the cerium ion. researchgate.net
A typical TGA curve for nanocrystalline Ce(OH)₄ shows distinct weight loss steps. The first weight loss, occurring at a lower temperature range (e.g., 30°C to 120°C), is generally attributed to the removal of physically adsorbed and loosely bound water molecules. researchgate.net Subsequent weight loss at higher temperatures (e.g., 256°C to 500°C) corresponds to the dehydroxylation process, where hydroxyl groups are removed as water, leading to the formation of cerium oxide (CeO₂). researchgate.netacs.orgresearchgate.net The total weight loss can be used to confirm the initial hydration state of the cerium hydroxide. researchgate.net The atmosphere in which the TGA is performed (e.g., air or an inert gas) can also influence the decomposition process. acs.org
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. nih.govtorontech.com It is used to detect and quantify thermal events such as phase transitions, melting, crystallization, and chemical reactions. nih.govbcluae.com
In the context of cerium hydroxide, DSC can be used to identify the temperatures at which endothermic (heat-absorbing) or exothermic (heat-releasing) processes occur during its thermal decomposition. The dehydration and dehydroxylation processes are typically endothermic. The DSC curve can show peaks corresponding to these events, providing complementary information to the weight loss steps observed in TGA. researchgate.netresearchgate.net For instance, the transformation of cerium hydroxide to cerium oxide is a key process that can be characterized by DSC. acs.org
By combining TGA and DSC (often in a simultaneous TGA-DSC instrument), a comprehensive understanding of the thermal behavior of cerium hydroxide can be obtained. This information is critical for controlling the synthesis of cerium oxide with desired properties from a cerium hydroxide precursor, as the calcination temperature directly impacts the final material's crystallinity, particle size, and defect concentration.
| Technique | Temperature Range (°C) | Observed Event | Interpretation | Reference |
|---|---|---|---|---|
| TGA | 30 - 120 | Initial weight loss (~15%) | Removal of adsorbed and loosely bound water molecules. | researchgate.net |
| TGA | 256 - 500 | Second weight loss (~20% total) | Dehydroxylation, formation of CeO₂. | researchgate.net |
| TGA-DTA | Up to 1173 K (~900 °C) | Multi-step weight loss | Decomposition of cerium hydroxide to cerium dioxide. | acs.org |
| TGA | Up to 800 | Major weight loss up to 400°C | Decomposition of absorbed water and organic species. | researchgate.net |
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition behavior of materials by measuring the change in mass as a function of temperature. For cerium hydroxide, TGA reveals a multi-step decomposition process, typically involving dehydration (loss of adsorbed and structural water) and dehydroxylation (loss of hydroxyl groups) to form cerium oxide (CeO₂).
Ce(OH)₄ → CeO₂ + 2H₂O researchgate.net
A study on nanocrystalline Ce(OH)₄ reported a weight loss of 15% in the temperature range of 30°C to 120°C, which was attributed to the removal of two hydroxyl molecules researchgate.net. Another related compound, cerium carbonate hydroxide (CeCO₃OH), exhibits a single-step decomposition with an exothermic peak around 293°C, resulting in a total weight loss of approximately 21.0% researchgate.net.
The following table summarizes the key decomposition stages observed in the TGA of different cerium hydroxide-related materials.
| Material | Temperature Range (°C) | Weight Loss (%) | Associated Process | Reference |
| Ce(OH)₄ | Up to 150 | - | Dehydration | researchgate.net |
| Ce(OH)₄ | Up to 400 | ~10 | Dehydroxylation | researchgate.net |
| Nanocrystalline Ce(OH)₄ | 30 - 120 | 15 | Removal of 2-hydroxyl molecules | researchgate.net |
| CeCO₃OH | ~293 (peak) | 21.0 | Decomposition | researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying phase transitions such as melting, crystallization, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) events.
For cerium (IV) hydroxide, DSC curves complement TGA data by showing the thermal events associated with dehydration and dehydroxylation up to 400°C researchgate.net. In the case of cerium carbonate hydroxide (CeCO₃OH), an exothermic peak with a maximum at 293°C is observed, which corresponds to its decomposition researchgate.net. The study of a ceria-urea precursor, while not purely cerium hydroxide, provides insight into the formation of ceria, showing an endothermic peak around 130°C for the precursor's decomposition and a subsequent exothermic peak at 190°C indicating the crystallization of CeO₂ researchgate.net.
These thermal events are critical for determining the appropriate processing temperatures for synthesizing cerium oxide from cerium hydroxide precursors with desired properties.
| Material | Peak Temperature (°C) | Type of Transition | Associated Process | Reference |
| Ceria-Urea Precursor | ~130 | Endothermic | Decomposition | researchgate.net |
| Ceria-Urea Precursor | 190 | Exothermic | Formation of crystalline CeO₂ | researchgate.net |
| CeCO₃OH | 293 | Exothermic | Decomposition | researchgate.net |
| Ce(OH)₄ | Up to 400 | - | Dehydration and Dehydroxylation | researchgate.net |
Surface Area and Porosity Analysis via Gas Adsorption-Desorption Isotherms
The surface area and porosity of cerium hydroxide and its derived materials are critical parameters that influence their performance in applications such as catalysis and adsorption. These properties are most commonly characterized using gas adsorption-desorption isotherms, typically with nitrogen gas at 77 K. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the adsorption data erciyes.edu.tryoutube.com.
The shape of the adsorption-desorption isotherm provides information about the pore structure of the material. According to the IUPAC classification, different isotherm types (I-VI) and hysteresis loops (H1-H4) correspond to specific pore characteristics (microporous, mesoporous, macroporous) and pore geometries keresearchgroup.comyoutube.com.
For instance, cerium oxide derived from the pyrolysis of cerium hydroxide has been reported to have a BET surface area of 40.57 m²/g and a pore-specific volume of 0.116 cm³/g acs.org. The preparation method significantly impacts these properties. For example, ceria synthesized via a combined sol-gel and solvothermal process using a cerium t-butoxide precursor achieved a much higher surface area of 277 m²/g after solvothermal treatment nih.gov.
The analysis involves measuring the amount of gas adsorbed onto the material's surface at various relative pressures. The resulting isotherm is then analyzed to determine the specific surface area, pore volume, and pore size distribution.
| Material | Precursor | Synthesis/Treatment | BET Surface Area (m²/g) | Pore Specific Volume (cm³/g) | Reference |
| Cerium Oxide | Cerium Hydroxide | Pyrolysis | 40.57 | 0.116 | acs.org |
| Cerium Oxide | Cerium Nitrate (B79036) | Pyrolysis | 60.15 | 0.208 | acs.org |
| Cerium Oxide | Cerium Oxalate (B1200264) | Pyrolysis | 101.91 | 0.110 | acs.org |
| Ceria | Cerium(IV) t-butoxide | Solvothermal Treatment | 277 | - | nih.gov |
Theoretical and Computational Studies of Cerium Hydroxide Systems
Density Functional Theory (DFT) Applications to Cerium Hydroxide (B78521) Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to cerium-based materials to understand their unique electronic properties, which are dominated by the behavior of cerium's 4f electrons.
DFT calculations are crucial for elucidating the electronic band structure of cerium compounds and understanding the interplay between Ce³⁺ and Ce⁴⁺ oxidation states. The localization of the 4f electrons is a key aspect, and standard DFT functionals are often supplemented with a Hubbard correction term (DFT+U) to describe this localization accurately.
Research has shown that the electronic properties of ceria (CeO₂), a close relative of cerium hydroxide, are highly tunable. For instance, applying mechanical strain can significantly alter the electronic structure. nih.gov Tensile strain has been found to induce a narrowing of the band gap and a downshift of the Ce 4f-band, which stabilizes the formation of oxygen vacancies. nih.gov Conversely, compressive strain tends to have the opposite effect. nih.gov This ability to engineer the band gap is critical for catalytic and electronic applications. The redox cycling between Ce³⁺ and Ce⁴⁺ is a fundamental property, allowing cerium compounds to act as oxygen buffers. nih.govresearchgate.net The energy levels associated with the 5d→4f electronic intra-transitions are also a key feature of cerium's electronic behavior. researchgate.net Furthermore, doping with other elements, such as gadolinium in layered double hydroxides, can regulate the electronic structure by influencing the coupling between different atomic orbitals. researchgate.net
Table 1: Effect of Strain on Cerium Dioxide Electronic Properties (DFT Findings)
| Property | Effect of Tensile Strain | Effect of Compressive Strain | Reference |
| Ce 4f-band | Downshift | Upshift | nih.gov |
| Band Gap | Narrowing | Widening | nih.gov |
| Oxygen Vacancy Formation | Stabilized | Destabilized | nih.gov |
DFT is instrumental in modeling the reactivity of cerium hydroxide and oxide surfaces, particularly their interactions with adsorbates like water and other molecules. These simulations provide detailed information about adsorption energies, preferred binding sites, and the nature of chemical bonds formed at the surface.
Studies on ceria surfaces have revealed that the adsorption energy of molecules is highly dependent on the specific crystallographic surface ({100}, {110}, or {111}). researchgate.net For water adsorption on CeO₂ surfaces, DFT calculations show that tensile strain stabilizes both molecular and dissociative adsorption, while compressive strain has a destabilizing effect. nih.gov This is a critical finding for applications where cerium-based materials are used in aqueous environments. When water dissociation is involved, tensile strain can even alter the stable morphology of ceria nanoparticles under high water coverage. nih.govnih.gov
Beyond water, the adsorption of other species has also been modeled. For example, DFT simulations of an epoxy adhesive on a CeO₂ surface indicated that the adhesion is strong and occurs primarily through electrostatic interactions. nih.gov Reactive molecular dynamics simulations, which are often based on DFT data, show that at the water/CeO₂ interface, a significant portion of surface cerium atoms are coordinated to hydroxide ions, indicating that water dissociation is a prevalent process. nih.gov
Table 2: DFT Insights into Adsorption on Cerium Oxide Surfaces
| Adsorbate | Key Findings | Interacting Forces | Reference |
| Water (H₂O) | Adsorption stability is affected by mechanical strain; tensile strain stabilizes adsorption. | Hydrogen Bonding, Electrostatic | nih.gov |
| Epoxy Resin | Adhesion is stronger on CeO₂ compared to iron oxides. | Electrostatic Interactions | nih.gov |
| Carbon Dioxide (CO₂) | Adsorption energy is surface-dependent, with the order {100} > {110} > {111}. | Not specified | researchgate.net |
Molecular Dynamics (MD) Simulations of Cerium Hydroxide
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For cerium hydroxide systems, MD is used to study dynamic processes such as ion transport and the behavior of interfaces with solvents over time.
MD simulations have been effectively used to study the transport of both cerium ions and hydroxide ions in different environments. In polymer electrolyte membranes, simulations have shown that the diffusion of cerium ions is heavily influenced by the water content. researchgate.net At low hydration levels, cerium ions are strongly coordinated to sulfonic acid groups, resulting in a small diffusion coefficient. researchgate.net As the water content increases, this binding weakens, and the diffusion coefficient increases. researchgate.net
Similarly, MD simulations are essential for understanding hydroxide (OH⁻) transport, which is a key process in anion exchange membranes for fuel cells. arxiv.orggatech.edu These studies reveal that water facilitates hydroxide diffusion, and the microstructure of the polymer, such as the size of water channels, plays a critical role in determining the transport mechanism and diffusion rates. arxiv.orggatech.edu Reactive MD simulations of the water/CeO₂ interface have provided insights into the dynamics of proton and hydroxide ion transfer, a fundamental aspect of its surface chemistry. nih.gov
The interface between a material and a solvent governs many of its properties and applications. MD simulations provide a molecular-level view of these interfaces. For cerium-based materials, MD simulations have been used to investigate the structure and dynamics of water at the surface of ceria. nih.gov These simulations show highly structured coordination of water molecules and hydroxide ions at the surface, with a significant percentage of water molecules dissociating. nih.gov
The presence of a solvent can also impact the interaction of the surface with other molecules. For instance, MD modeling has demonstrated that in wet environments, the adsorption energy of an epoxy resin on ceria decreases because of the solvent's affinity for both the epoxy and the surface. nih.gov However, this reduction in adhesion was found to be less pronounced on ceria compared to iron oxides, highlighting the robustness of the ceria interface. nih.gov Advanced simulation techniques can combine quantum mechanics for the solute with a classical molecular mechanics description for the solvent molecules to accurately model these complex interfacial systems. nih.gov
Table 3: MD Simulation Findings on Water/CeO₂ Interfacial Structure
| Parameter | Finding | Simulation Type | Reference |
| Water Dissociation | 63.9% of water molecules are dissociated at the interface. | Reactive MD | nih.gov |
| Ce Site Coordination | 38.0% of Ce sites are coordinated by water molecules. | Reactive MD | nih.gov |
| Ce Site Coordination | 67.2% of Ce sites are coordinated by hydroxide ions. | Reactive MD | nih.gov |
Ab Initio Calculations for Cerium Hydroxide Thermodynamics and Phase Stability
Ab initio (from first principles) calculations, primarily based on DFT, are used to predict the thermodynamic properties and phase stability of materials without relying on experimental data. These calculations are vital for predicting the existence of new phases and understanding how stability is influenced by conditions like temperature and pressure.
Ab initio studies have been conducted on the phase stability of various rare earth compounds, including those of cerium. nih.gov For example, calculations on rare earth oxyphosphates predicted that the Ce³⁺ phase of RE₃PO₇ is stable at 0 K. nih.gov Such studies can also predict how vibrational entropies at higher temperatures can stabilize certain phases that are unstable at absolute zero. nih.gov The accuracy of these predictions is often validated by comparing calculated formation enthalpies with experimental data. nih.gov
These computational methods can also be used to construct thermodynamic phase diagrams that show the most stable surface structure or particle morphology as a function of temperature and pressure. nih.govresearchgate.net For ceria nanoparticles, it has been predicted that while an octahedral shape is typically most stable, high water coverage combined with tensile strain can shift the stability toward cuboidal shapes. nih.govnih.gov The methodology involves calculating the total energy or enthalpy of the material and its potential competing phases to determine the formation enthalpy, which indicates thermodynamic stability. nih.gov
Computational Predictions of Cerium Hydroxide Catalytic Activities
Computational models, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting the catalytic behavior of cerium-based materials. While much of the literature focuses on the more extensively studied cerium oxide (CeO₂), the principles and methodologies are directly applicable to cerium hydroxides. Studies on cerium-containing layered double hydroxides (LDHs) and cerium suboxide clusters offer significant insights into the catalytic nature of the cerium-hydroxyl interaction.
Research has shown that the catalytic activity of these systems is intrinsically linked to the facile redox chemistry between Ce(III) and Ce(IV) states and the presence of hydroxyl groups. For instance, the insertion of cerium into layered double hydroxides creates a heterogeneous multifunctional catalyst where the Ce(III)-OH units are identified as crucial active centers. acs.org These solid catalysts have demonstrated competitive performance in reactions like the Meerwein-Ponndorf-Verley (MPV) reduction. acs.org
Computational studies on the reaction of cerium suboxide clusters (Ce₂O⁻) with water further illuminate the catalytic process. These calculations reveal that the reaction can proceed through pathways involving intermediate structures with bridging hydroxide ligands, ultimately leading to the generation of hydrogen. chemrxiv.org This highlights the fundamental role of cerium-hydroxide species in catalytic cycles.
A primary goal of computational catalysis is to identify the specific atomic sites responsible for catalytic activity and to map out the energy landscape of the reaction pathway. For cerium hydroxide systems, theoretical calculations are crucial for pinpointing the nature of these active sites.
DFT calculations have been employed to study various cerium hydroxide and oxyhydroxide species, such as Ce(OH)₂, Ce(OH)₃, Ce(OH)₄, and HCeO. researchgate.net By correlating calculated vibrational frequencies with experimental infrared spectra, these studies help identify the specific species present under different conditions.
In cerium-doped layered double hydroxides (MgAlCe-LDH), a combination of experimental analysis and computational inference points to the Ce(III)-OH units as the catalytically active sites. acs.org The efficiency of these sites is further enhanced by the cooperative interplay with hydroxyl vacancies. acs.org The energetics of the catalytic cycle, such as the MPV reduction of cyclohexanone, are highly dependent on the presence and accessibility of these surface hydroxyl groups. acs.org
DFT has also been used to model the transition from cerium(III) hydroxide to cerium dioxide, identifying a key cerium(IV) oxyhydroxide (CeO(OH)₂) intermediate phase. acs.org Understanding the energetics of this transformation is vital, as the final oxidation state and structure of the cerium species, which are determined during synthesis, profoundly impact its catalytic performance. acs.org
The table below summarizes findings from a study on Ce-containing LDH catalysts used in the Meerwein–Ponndorf–Verley reduction of cyclohexanone, highlighting the role of the cerium active sites.
Table 1: Catalytic Performance of Cerium-Containing Layered Double Hydroxide Catalysts
Data adapted from a study on the catalytic performance in the Meerwein–Ponndorf–Verley reduction of cyclohexanone. acs.org
| Catalyst | Cyclohexanone Conversion (%) | Cyclohexanol Yield (%) | Selectivity (%) |
|---|---|---|---|
| MgAl-LDH | 14 | 12 | 86 |
| MgAlCe-LDH (Ce 5%) | 32 | 29 | 91 |
| MgAlCe-LDH (Ce 10%) | 49 | 45 | 92 |
| CeO₂ nanoparticles | 11 | 10 | 91 |
Machine Learning Approaches in Cerium Hydroxide Materials Design and Property Prediction
Machine learning (ML) is rapidly emerging as a powerful tool in materials science, capable of accelerating the discovery and design of new materials by predicting their properties from their structure. acs.orgnih.gov While direct ML studies focused exclusively on cerium hydroxide are still nascent, the application of these techniques to closely related cerium oxides and other complex materials provides a clear blueprint for future research.
ML models can be trained on large datasets generated from experiments or high-throughput computational simulations (like DFT) to learn the complex relationships between a material's composition, structure, and its functional properties. researchgate.net This approach can significantly reduce the time and cost associated with traditional trial-and-error experimental methods. mdpi.com
A notable example in a related cerium compound is the use of a high-dimensional neural network potential, a type of ML model, to explore the stable structures of cerium oxide nanoclusters. nih.gov By efficiently sampling a vast number of potential atomic configurations, this method successfully identified the lowest-energy (most stable) structures for clusters like Ce₁₄O₂₈. nih.gov Such an approach could be readily adapted to predict the stable polymorphs and surface reconstructions of cerium hydroxide, which are critical for its catalytic and other functional properties.
The general workflow for ML-driven materials design involves several key steps:
Data Generation: Assembling a large dataset of materials and their corresponding properties. For cerium hydroxide, this could include structural details, formation energies, band gaps, and catalytic activities.
Feature Engineering: Converting the raw material information (e.g., atomic coordinates) into a numerical "fingerprint" that the ML algorithm can process. researchgate.net
Model Training: Using the dataset to train an ML model, such as a neural network or a random forest algorithm, to predict properties from the fingerprints.
Prediction and Validation: Employing the trained model to predict the properties of new, unexplored candidate materials and then validating the most promising candidates experimentally.
The table below illustrates the types of data that could be used to train an ML model for predicting material properties, drawing a parallel from studies on other materials.
Table 2: Example of a Dataset Structure for Machine Learning in Materials Property Prediction
This table is a conceptual representation based on common practices in materials informatics. researchgate.netnih.gov
| Material (e.g., Cerium Hydroxide Polymorph) | Structural Features (Input) | Calculated/Experimental Property (Output) |
|---|---|---|
| Structure A | [Lattice parameters, Atomic coordinates, Bond angles] | Formation Energy (eV/atom) |
| Structure B | [Lattice parameters, Atomic coordinates, Bond angles] | Band Gap (eV) |
| Structure C | [Lattice parameters, Atomic coordinates, Bond angles] | Catalytic Activity (Turnover Frequency) |
| Structure D | [Lattice parameters, Atomic coordinates, Bond angles] | Surface Energy (J/m²) |
By harnessing these advanced computational and data-driven techniques, researchers can systematically explore the vast chemical space of cerium hydroxide and its derivatives, paving the way for the discovery of novel materials with tailored catalytic and electronic properties.
Advanced Applications of Cerium Hydroxide in Catalysis and Photocatalysis
Heterogeneous Catalysis Utilizing Cerium Hydroxide (B78521)
Cerium hydroxide's utility in heterogeneous catalysis is extensive, leveraging its unique electronic and structural properties. Catalysts derived from cerium hydroxide are pivotal in a variety of chemical transformations.
Cerium-based materials are highly effective for oxidation reactions, largely due to the facile redox cycling between Ce³⁺ and Ce⁴⁺. Cerium hydroxide is a key precursor for creating these catalysts, which are used to control harmful emissions like carbon monoxide (CO) and volatile organic compounds (VOCs). ontosight.aiaemree.com
For CO oxidation, catalysts derived from cerium hydroxide, often in combination with copper oxide, show high activity at low temperatures. wikipedia.org The mechanism involves the adsorption of CO onto active sites, followed by reaction with oxygen species on the catalyst surface to produce CO₂. wikipedia.org The properties of the cerium hydroxide precursor influence the dispersion of the active metal species and the concentration of surface oxygen species, which are critical for catalytic performance. wikipedia.org
In the degradation of VOCs, cerium-based catalysts promote complete oxidation to less harmful substances like CO₂ and water. nih.gov The addition of cerium to other metal oxide catalysts, such as Cu/γ-Al₂O₃, can enhance catalytic activity by improving the dispersion of the active metal clusters. wiley-vch.de The effectiveness of these catalysts is linked to their redox properties and high oxygen mobility. nih.gov
Table 1: Performance of Cerium-Based Catalysts in VOC Oxidation
| Catalyst | Target VOC | Temperature for 90% Conversion (T₉₀) | Reference |
|---|---|---|---|
| 5 wt% Ce/10 wt% Cu/γ-Al₂O₃ | Benzene | ~230 °C | wiley-vch.de |
| Mg₄Ce₂-HT (calcined at 280 °C) | n-Butanol | < 280 °C | researchgate.net |
| Zr₀.₄Ce₀.₂₄Mn₀.₃₆O₂ | Butanol | Not specified | nih.gov |
Cerium hydroxide-derived catalysts are also employed in various reduction reactions, where their unique properties facilitate high selectivity and efficiency.
One significant application is the Meerwein-Ponndorf-Verley (MPV) reduction, a chemoselective method for reducing aldehydes and ketones to alcohols. wikipedia.orgelsevierpure.com The development of heterogeneous catalysts for this reaction is of great interest. Stable, crystalline hydrotalcite-like compounds incorporating cerium cations into a layered double hydroxide (MgAlCe-LDH) structure have shown significant promise. researchgate.net In these materials, the active sites involve Ce(III)-OH units, and their catalytic performance is linked to the cooperative interplay between these sites and hydroxyl vacancies. researchgate.net The acid-base character of these Ce-containing LDHs, which is dependent on the Ce(III)/Ce(IV) ratio, plays a crucial role in their catalytic activity. researchgate.net
Furthermore, ceria-supported catalysts are effective in the selective hydrogenation of various functional groups. researchgate.netacs.org For instance, in the liquid-phase hydrogenation of nitrobenzene (B124822) to aniline (B41778), Pt catalysts supported on CeO₂ nanorods demonstrate high efficiency. osti.gov High-temperature reduction of the Pt/CeO₂ catalyst generates additional Ce³⁺ surface sites, which are more effective at adsorbing reaction intermediates, thereby promoting the formation of the desired aniline product. osti.gov The properties of the ceria support, which are derived from its hydroxide precursor, are critical for dispersing and stabilizing the metal nanoparticles and modulating their electronic properties. osti.gov
The catalytic activity of cerium-based materials is not limited to redox reactions; their acid-base properties are also crucial for a range of chemical transformations. acs.orgresearchgate.net Ceria possesses both Lewis acid sites (coordinatively unsaturated Ce⁴⁺ cations) and basic sites (surface lattice oxygen and hydroxyl groups). researchgate.netmdpi.com
The acid-base character of cerium hydroxide-derived materials can be tuned by controlling the synthesis and treatment conditions. For example, the calcination temperature of cerium hydroxide to form CeO₂ affects the concentration of surface acid-base centers. tandfonline.com These sites are critical in reactions like phosphate (B84403) hydrolysis, where Ce⁴⁺ acts as a Lewis acid to activate the substrate, and an adjacent Ce³⁺ provides a metal-bound hydroxide that functions as a nucleophile. acs.org This cooperative acid-base mechanism is reminiscent of metalloenzymes. acs.org
In aldol (B89426) condensation reactions, the geometric and acid-base properties of ceria nanoshapes determine the catalytic mechanism. sciencepublishinggroup.com The arrangement of cerium cations (Lewis acid sites) and surface oxygen (Lewis base sites) on different crystal facets influences the rate-limiting step of the reaction. sciencepublishinggroup.com
At the heart of cerium's catalytic prowess is the dynamic interplay between its oxidation states and the resulting formation of oxygen vacancies. The ability of cerium to easily switch between Ce⁴⁺ and Ce³⁺ states facilitates the storage and release of oxygen, a property known as oxygen storage capacity (OSC). acs.orgmdpi.com This redox cycling is fundamental to the catalytic activity in both oxidation and reduction reactions. acs.orgacs.org
When a Ce⁴⁺ ion is reduced to Ce³⁺, an oxygen vacancy is created in the ceria lattice to maintain charge neutrality. mdpi.com These oxygen vacancies are not mere defects but are active sites that play a direct role in catalysis. They can activate molecules like O₂ in oxidation reactions or serve as adsorption sites for reactants in hydrogenation processes. osti.govmdpi.com For example, in CO oxidation, oxygen vacancies are critical for the low-temperature reaction pathway. ontosight.ai Similarly, in the selective catalytic reduction (SCR) of NOx with ammonia (B1221849), the redox performance and surface acidity, both related to the presence of Ce³⁺ and oxygen vacancies, are vital. mdpi.com The properties of the initial cerium hydroxide precursor and its subsequent treatment determine the concentration and accessibility of these crucial oxygen vacancies in the final catalyst. acs.orgresearchgate.net
Photocatalytic Applications of Cerium Hydroxide
Cerium-based materials, particularly those derived from cerium hydroxide, are promising photocatalysts due to their chemical stability, non-toxicity, and high electron transfer capability. aemree.com While cerium oxide has a wide band gap, its photocatalytic activity can be enhanced and shifted into the visible light region by creating heterostructures or doping. acs.orgnih.gov
Cerium hydroxide-derived photocatalysts are effective in the degradation of a wide range of organic pollutants found in industrial wastewater, such as dyes and pharmaceuticals. nih.govwikipedia.orgresearchgate.net The general mechanism of photocatalysis involves the generation of electron-hole pairs upon light irradiation. mdpi.com These charge carriers migrate to the catalyst surface and react with water or oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). wikipedia.org These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds like CO₂ and H₂O. wikipedia.org
For instance, ceria nanoparticles have demonstrated excellent photocatalytic activity for the degradation of Acid Black 1 dye under sunlight, achieving degradation rates of over 94%. wikipedia.org The efficiency of these photocatalysts is often improved by creating composites, for example, by depositing polyaniline (PANI) onto CeO₂ nanoparticles, which enhances visible light absorption. The photocatalytic mechanism is critically dependent on the generation of hydroxyl radicals, which are the primary species responsible for the degradation of the organic pollutants. wikipedia.org
Table 2: Photocatalytic Degradation of Organic Pollutants using Cerium-Based Catalysts
| Catalyst | Pollutant | Light Source | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Biosynthesized CeO₂-NPs | Acid Black 1 Dye | Sunlight | 94.33% in 80 min | wikipedia.org |
| CeO₂/PANI (4 wt% PANI) | Methyl Orange | Visible Light | 45% in 4 h | |
| Ni(OH)₂-Ce nanostructures | Naproxen | UV/PL | 40% mineralization | researchgate.net |
| CeO₂/Ag₃PO₄ | Alizarin Green | UV | Complete removal | acs.org |
Photocatalytic Water Splitting for Hydrogen Generation
Cerium hydroxide and its derivatives, particularly cerium(IV)-based materials, are gaining attention as photocatalysts for water splitting to produce hydrogen, a clean energy source. researchgate.netresearchgate.net The process utilizes solar energy to drive the decomposition of water into hydrogen (H₂) and oxygen (O₂). researchgate.net For a photocatalyst to effectively split water, its conduction band minimum (CBM) must be more negative than the reduction potential of H⁺ to H₂ (0 eV vs. NHE), and its valence band maximum (VBM) must be more positive than the oxidation potential of H₂O to O₂ (1.23 eV vs. NHE). researchgate.net
Cerium-based materials are advantageous due to the redox potential of the Ce³⁺/Ce⁴⁺ couple, which facilitates photocatalytic reactions. core.ac.uk While nanostructured ceria (CeO₂) itself shows limited activity for water splitting, its performance can be significantly enhanced through modification, such as by incorporating platinum (Pt) as a co-catalyst. core.ac.uk For instance, a 1 wt% Pt-modified mesoporous ceria catalyst, derived from a hydroxide precursor, demonstrated remarkable hydrogen generation. In a 34-hour evaluation using ethanol (B145695) as a sacrificial donor under visible-NIR light, the system produced a cumulative total of 1.52 mmol of hydrogen. core.ac.uk
Table 1: Performance of Cerium-Based Photocatalysts in Hydrogen Generation
| Catalyst | Sacrificial Agent | Light Source | H₂ Evolution Rate | O₂ Evolution Rate | Reference |
|---|---|---|---|---|---|
| 1 wt% Pt/meso-CeO₂ | Ethanol | Visible-NIR | 1.52 mmol (cumulative over 34h) | Not Reported | core.ac.uk |
| CSUST-3 (Ce-MOF) | Na₂S-Na₂SO₃ | Simulated Sunlight | 59 μmol g⁻¹ h⁻¹ | 22 μmol g⁻¹ h⁻¹ | nih.gov |
| Cu/Ce@g-C₃N₄ | Water | Not Specified | 23.94 mmol g⁻¹ h⁻¹ | Not Reported | rsc.org |
Photo-induced Charge Separation and Carrier Dynamics
The efficiency of any photocatalytic process, including water splitting, is fundamentally governed by three steps: (i) the absorption of photons to generate electron-hole pairs (charge carriers), (ii) the separation and migration of these charge carriers to the catalyst's surface, and (iii) the initiation of redox reactions by these carriers. umn.edu A major limiting factor in photocatalysis is the rapid recombination of photogenerated electrons and holes, which releases energy as heat or light instead of driving chemical reactions. core.ac.uk Therefore, enhancing photo-induced charge separation and extending the lifetime of charge carriers are critical for designing efficient photocatalysts. umn.edursc.org
In cerium-based materials, particularly those containing Ce(IV), the mechanism of charge separation is significantly influenced by the presence of low-lying, empty 4f orbitals. umn.eduacs.org This electronic structure promotes an efficient process known as ligand-to-metal charge transfer (LMCT). acs.orgosti.gov Upon photoexcitation, an electron from the organic linker (in a MOF) or an oxygen anion (in an oxide) is transferred to the Ce⁴⁺ center, reducing it to Ce³⁺ and leaving a hole on the ligand or oxygen. This spatial separation of the electron (on the cerium node) and the hole (on the linker/oxide lattice) is crucial for suppressing recombination. umn.eduacs.org
The dynamics of these charge carriers are critical. Studies on materials like In₂O₃₋ₓ(OH)y have shown that surface defects, including hydroxide groups, play a significant role in the relaxation pathways of excited states. nih.gov Higher concentrations of such defects can lead to longer excited-state lifetimes, which is attributed to improved charge separation and correlates with higher photocatalytic activity. nih.gov Similarly, in cerium-based systems, the presence of Ce³⁺ sites and oxygen vacancies on the surface of ceria nanoparticles, which are formed from cerium hydroxide precursors, are known to influence charge carrier dynamics. core.ac.uk The ability to tune the electronic structure, for example by functionalizing the linkers in Ce-MOFs, allows for the engineering of the material's band gap and LMCT energy to optimize it for specific reactions like visible-light-driven water splitting. acs.org
Design of Cerium Hydroxide-Based Composite Catalysts
To enhance the catalytic and photocatalytic performance of cerium hydroxide, it is often integrated into composite materials. This approach aims to leverage the unique properties of each component to create a final material with superior activity, stability, and selectivity. The design of these composites often involves combining cerium hydroxide or its oxide derivatives with other metal oxides or structuring them within hybrid organic-inorganic frameworks.
Synergistic Effects in Ce(OH)ₓ-Metal Oxide Composites
Combining cerium hydroxide-derived materials with other metal oxides frequently results in synergistic effects, where the performance of the composite catalyst is greater than the sum of its individual parts. This synergy often arises from improved dispersion of the active components, enhanced redox properties, and the creation of new active sites at the interface between the different oxides.
A clear example is the promotion of yttrium oxide (Y₂O₃) catalytic activity for the oxidative coupling of methane (B114726) (OCM) by adding cerium oxide. nih.govfrontiersin.org The addition of just 3 mol% CeO₂ to Y₂O₃, prepared via a co-precipitation method involving the hydroxides, significantly increased both methane conversion and selectivity towards desired C₂ products (ethane and ethylene). nih.gov The C₂ yield at 750 °C jumped from 5.6% for pure Y₂O₃ to 10.2% for the 3 mol% CeO₂/Y₂O₃ composite. nih.gov This enhancement is attributed to the highly dispersed CeO₂ particles acting as new, highly active catalytic sites and promoting the formation of active oxygen species required for methane activation. nih.govfrontiersin.org
Table 2: Synergistic Effects in Cerium-Metal Oxide Composites
| Composite Catalyst | Application | Key Finding | Performance Metric | Reference |
|---|---|---|---|---|
| 3 mol% CeO₂/Y₂O₃ | Oxidative Coupling of Methane | CeO₂ addition significantly boosts C₂ selectivity and yield. | C₂ yield increased from 5.6% to 10.2% at 750 °C. | nih.gov |
| Ce³⁺/Ce⁴⁺-doped Al₂O₃ | Phenol Photodegradation | Doped catalyst showed better photocatalytic activity than commercial TiO₂. | Qualitative Improvement | researchgate.net |
| Ce-doped Co₃O₄ | Supercapacitor | Ce-doping improves redox activity and charge storage. | Specific capacity of 252.8 C g⁻¹ vs. 93 C g⁻¹ for pristine Co₃O₄. | acs.org |
Hybrid Materials for Enhanced Catalytic Performance
Hybrid materials, which combine inorganic components like cerium hydroxide with organic molecules or polymers, represent another advanced strategy for catalyst design. These materials can offer enhanced processability, tailored surface properties, and novel functionalities that are not achievable with purely inorganic materials.
Metal-Organic Frameworks (MOFs) are a prime example of crystalline hybrid materials. Ce-based MOFs, which are built from cerium-oxo/hydroxo clusters tandfonline.com linked by organic ligands, have shown exceptional promise in catalysis. acs.orgresearchgate.net The well-defined porous structure and high surface area of MOFs allow for efficient access of reactants to the active cerium sites. For example, a Ce-MOF (UiO-66(Ce)) and its inorganic hybrid composites have been used as effective heterogeneous catalysts for the Knoevenagel condensation reaction. researchgate.net
Cerium Hydroxide in Environmental Remediation and Sensing Technologies
Adsorption Mechanisms of Pollutants on Cerium Hydroxide (B78521) Surfaces
The efficacy of cerium hydroxide-based materials in purification stems from their large surface area and reactivity, which allows for the effective adsorption of various contaminants. vtruralwater.org The mechanisms are multifaceted and depend on the specific pollutant.
Cerium hydroxide and its derivatives are proficient at removing toxic heavy metal ions from aqueous solutions. The primary mechanisms involved are a combination of physical adsorption, chemisorption, electrostatic interactions, ion exchange, and surface precipitation. nih.govencyclopedia.pubosti.gov The surface of cerium hydroxide possesses hydroxyl groups (-OH) that play a crucial role. In aqueous solutions, these groups can become negatively charged, attracting positively charged heavy metal cations. researchgate.net The high affinity of heavy metals for these hydroxyl surface groups facilitates their removal. encyclopedia.pub
The sequestration process often involves the formation of stable complexes between the metal ions and the cerium hydroxide surface. For instance, studies on hydrous cerium(IV) oxide have shown that the uptake of cations like Barium (Ba(II)) and Strontium (Sr(II)) increases with rising pH, which enhances the negative surface charge of the oxide. researchgate.net Similarly, hydroxyl-enriched cerium oxide has demonstrated exceptional capacity for removing arsenic, another toxic metalloid. acs.org The process can also involve precipitation, where the local pH at the adsorbent surface facilitates the formation of insoluble metal hydroxides. nih.gov
Table 1: Adsorption Capacities of Cerium-Based Materials for Various Heavy Metals
| Adsorbent Material | Target Heavy Metal | Adsorption Capacity (mg/g) | pH | Reference |
|---|---|---|---|---|
| Cerium Oxide (CeO₂) Nanoparticles | Lead (Pb(II)) | 128.1 | 5 & 7 | researchgate.net |
| Cerium Oxide (CeO₂) Nanoparticles | Cadmium (Cd(II)) | 93.4 | 7 | researchgate.net |
| Hydroxyl-Enriched CeO₂ | Arsenic (As(V)) | 126.21 | 1.0 | acs.org |
| Hydroxyl-Enriched CeO₂ | Arsenic (As(III)) | 88.59 | 1.0 | acs.org |
| Phosphoric Acid-Activated Biochar | Cerium (Ce(III)) | 141.35 | 5.0 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Cerium hydroxide is also highly effective at removing anionic pollutants, such as phosphates, fluoride (B91410), arsenate, and chromate, from water. The primary removal mechanisms include ligand exchange, surface adsorption, ion exchange, and electrostatic attraction. mdpi.comnih.gov The surface hydroxyl groups on cerium hydroxide can be exchanged for anionic contaminants. nih.gov
For example, in the removal of fluoride, the process is attributed to a combination of electrostatic action, surface coordination, and ion exchange between the surface metal-hydroxyl (M-OH) groups and fluoride ions (F⁻). nih.gov The tetravalent cerium species are identified as the important adsorption sites. nih.gov Similarly, phosphate (B84403) removal occurs through direct binding and precipitation, forming highly insoluble cerium phosphate (CePO₄). nih.govgoogle.com This strong affinity makes cerium-based materials excellent adsorbents for phosphate, a key contributor to eutrophication. vtruralwater.orgwikipedia.org Studies have demonstrated that granular cerium hydroxide can effectively adsorb phosphate, and the material can be regenerated and reused multiple times without significant loss of capacity. wikipedia.org
The removal of organic pollutants and pharmaceutical waste by cerium hydroxide often involves more than just physical adsorption; it frequently relies on its catalytic properties. vtruralwater.org Cerium compounds act as catalysts in the degradation of a wide array of organic pollutants, including dyes, phenols, solvents, and petroleum hydrocarbons. vtruralwater.org
The mechanism is often photocatalytic, where cerium oxide nanoparticles, activated by light, generate reactive oxygen species (ROS) that break down complex organic molecules. mdpi.comnih.govsemanticscholar.org For instance, CeO₂ nanoparticles have been shown to effectively degrade Acid Black 1 dye under sunlight, with a degradation rate of over 94%. nih.gov The process involves the generation of electron-hole pairs in the semiconductor material (CeO₂), which then react with water and oxygen to form highly reactive hydroxyl and superoxide (B77818) radicals. These radicals attack and mineralize the organic pollutants. mdpi.comsemanticscholar.org
In addition to catalysis, cerium-based materials can remove organic molecules through coagulation and adsorption. vtruralwater.org Cerium-based coagulants cause suspended organic solids to adsorb and flocculate, allowing for their precipitation and removal. vtruralwater.org Furthermore, advanced materials like cerium-based metal-organic frameworks (Ce-MOFs) have been developed, which exhibit high surface areas and tunable pore sizes, making them excellent adsorbents for organic dyes like Congo Red and Basic Red 46. acs.orgacs.org The adsorption mechanism in these MOFs involves electrostatic interactions, hydrogen bonding, and π-π stacking between the pollutant and the framework. acs.org
Water Purification and Wastewater Treatment Using Cerium Hydroxide Materials
Cerium hydroxide materials are being integrated into various water treatment technologies, from catalyzing advanced oxidation processes to being incorporated into next-generation filtration membranes.
Advanced Oxidation Processes (AOPs) are a set of water treatment procedures that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants. encyclopedia.pubwikipedia.org Cerium hydroxide and cerium oxide are effective catalysts for several AOPs, including Fenton-like and photocatalytic processes. vtruralwater.orgencyclopedia.pub
The catalytic activity is rooted in the reversible redox cycle between Ce(IV) and Ce(III). osti.gov In Fenton-like reactions, Ce(IV) can participate in reactions that generate reactive oxygen species capable of degrading organic pollutants. researchgate.net For example, a system using cerium(IV) sulfate (B86663) and hydrogen peroxide has shown high efficiency in reducing polycyclic aromatic hydrocarbons (PAHs), phenols, and cyanides in industrial wastewater. researchgate.net In photocatalysis, ceria nanoparticles absorb light energy to create electron-hole pairs, which initiate the oxidative degradation pathways. mdpi.comsemanticscholar.orgsciencepublishinggroup.com This catalytic function allows for the breakdown of toxic chemicals into less harmful substances like carbon dioxide and water. encyclopedia.pub
Table 2: Efficiency of Cerium-Catalyzed AOPs on Various Pollutants
| AOP System | Pollutant Type | Pollutant Examples | Removal Efficiency | Reference |
|---|---|---|---|---|
| Ce(SO₄)₂·4H₂O | Multiple | PAHs, phenols, cyanides, DOC | 65-99% | researchgate.net |
| Ce(SO₄)₂·4H₂O + H₂O₂ | Multiple | PAHs, phenols, cyanides, DOC | 76-99% | researchgate.net |
| CeO₂ Nanoparticles (photocatalysis) | Organic Dye | Acid Black 1 | 94.33% | nih.gov |
This table is interactive. Click on the headers to sort the data.
The integration of cerium hydroxide or cerium oxide nanoparticles into filtration membranes is an innovative approach to enhance water purification. These composite membranes combine physical separation with the reactive properties of cerium.
One notable application is in thin-film nanocomposite (TFN) reverse osmosis (RO) membranes. By embedding CeO₂ nanoparticles into the polyamide layer of an RO membrane, researchers have significantly improved its performance. nih.gov The hydrophilic nature of the CeO₂ nanoparticles increases the membrane's water flux—by up to 50% in one study—without compromising salt rejection. nih.gov Furthermore, the cerium oxide nanoparticles enhance the membrane's resistance to fouling, a major operational challenge in membrane filtration, by preventing the adhesion of pollutants. nih.gov
In another application related to energy and environmental technology, cerium ions are incorporated into polymer-electrolyte membranes (PEMs) used in fuel cells. researchgate.netnih.gov While the primary goal is to improve the chemical durability of the membrane for fuel cell operation, the principle is relevant to advanced water treatment. The cerium ions act as radical scavengers, neutralizing harmful free radicals that can degrade the polymer membrane. researchgate.net This radical-scavenging ability is precisely what is needed in AOPs for water treatment, suggesting the potential for cerium-doped membranes to be self-protecting or even actively participate in the degradation of pollutants during filtration.
Gas Sensing Applications of Cerium Hydroxide
Cerium hydroxide, often in conjunction with its oxide form (ceria, CeO₂), has emerged as a significant material in the development of gas sensors. Its utility stems from the facile redox cycling between Ce³⁺ and Ce⁴⁺ oxidation states and the abundance of oxygen vacancies on its surface. These properties are pivotal for interacting with various gas molecules, leading to detectable changes in the material's electrical properties. Nanostructuring cerium-based materials further enhances their sensing capabilities by dramatically increasing the surface-to-volume ratio, which provides more active sites for gas adsorption and reaction. nih.govmdpi.com
Detection of Toxic Gases
Cerium-based nanomaterials are effective in detecting a range of toxic and hazardous gases, primarily due to their high oxygen storage capacity and the catalytic properties associated with the Ce³⁺/Ce⁴⁺ redox couple. acs.org The general mechanism for n-type semiconductor gas sensors involves the adsorption of oxygen from the air onto the material's surface, trapping free electrons and forming a high-resistance depletion layer. acs.org When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and causing a measurable decrease in resistance. acs.org
Carbon Monoxide (CO): Cerium oxide-based sensors have been extensively studied for CO detection. The abundant oxygen vacancies and the easy transition between Ce³⁺ and Ce⁴⁺ states contribute to enhanced sensitivity. acs.org For instance, sensors fabricated from pristine CeO₂ nanospheres have demonstrated the ability to detect CO concentrations as low as 10-30 ppm at an optimal operating temperature of 400 °C, with response and recovery times in the range of 9-14 seconds. acs.org The introduction of additives can further improve performance. Adding gold (Au) nanoparticles to ceria thick films has been shown to increase the sensor's response value. psu.edu Similarly, incorporating ceria into tin oxide (SnO₂) sensors can suppress sensitivity to methane (B114726) while maintaining a strong response to CO. researchgate.net
Hydrogen Sulfide (H₂S): H₂S is a highly toxic gas, and cerium-based materials have shown promise for its detection. kjmm.orghach.com The sensing mechanism often involves a chemical reaction where the sensor material is converted upon exposure to H₂S. researchgate.net For example, gadolinium-doped cerium oxide (GDC) nanoparticle sensors exhibit a significantly higher response to H₂S compared to pure CeO₂. kjmm.orgresearchgate.net At 350°C, the GDC sensor's response to 20 ppm of H₂S was more than double that of the pristine CeO₂ sensor. kjmm.org This enhancement is attributed to the creation of more oxygen defects due to Gd-doping. kjmm.orgresearchgate.net Composites such as CeO₂-modified Tungsten trioxide (WO₃) have also been developed to create highly sensitive and selective H₂S sensors that can operate at lower temperatures (115 °C) and show improved performance in humid conditions. nih.govnih.gov
Nitrogen Oxides (NOₓ): Monitoring nitrogen oxides (NO and NO₂) is crucial for environmental protection and medical applications. nih.govnih.gov Solid-state sensors using nickel-based sensing electrodes have demonstrated high selectivity for NO and NO₂. nih.govnih.gov While not directly cerium hydroxide, these advanced systems highlight the material strategies used for selective gas detection. The principles of using specific metal oxides to achieve high electrochemical reactivity towards a target gas are broadly applicable in the field. nih.gov
Table 1: Performance of Cerium-Based Sensors for Toxic Gas Detection
| Target Gas | Sensing Material | Operating Temperature (°C) | Concentration Range (ppm) | Response/Recovery Time (s) | Key Finding |
|---|---|---|---|---|---|
| CO | CeO₂ Nanospheres | 400 | 10 - 30 | 9-14 / 11-14 | High sensitivity is attributed to abundant oxygen vacancies and the Ce³⁺/Ce⁴⁺ redox couple. acs.org |
| CO | Au-loaded CeO₂ | - | - | - | The addition of Au nanoparticles improves the sensor response value. psu.edu |
| H₂S | Gd-doped CeO₂ (GDC) | 350 | 20 | - | GDC sensor response (3.489) was over twice that of pristine CeO₂ (1.542), due to increased oxygen defects. kjmm.org |
| H₂S | CeO₂/WO₃ | 115 | 5 | - | The composite sensor showed a response two times higher than pure WO₃ and had excellent humidity resistance. nih.gov |
| H₂ | Yttrium-Cerium Oxide (YCeO) | 28 (Room Temp.) | 20 - 120 | 40.8 / 75.5 | Effective detection of low ppm hydrogen at room temperature. mdpi.com |
Humidity Sensing Mechanisms
Cerium-based materials, including cerium oxide and its hydroxide precursor, are effective for humidity sensing due to their chemical stability, thermal resistance, and surface properties. mdpi.com The sensing mechanism is primarily based on the interaction of water molecules with the sensor's surface, which alters its electrical impedance or capacitance. mdpi.comresearchgate.net
At low humidity, a few water molecules are chemisorbed (chemically bonded) onto the material's surface, dissociating into hydroxyl ions (OH⁻) and protons (H⁺). As humidity increases, additional water molecules are physisorbed (physically adsorbed) onto this initial layer. mdpi.com These physisorbed layers facilitate proton transport across the surface via the Grotthuss chain reaction, where protons hop between adjacent water molecules. mdpi.com This movement of charge carriers, specifically hydronium ions (H₃O⁺), leads to a significant decrease in the sensor's electrical resistance. mdpi.com
The performance of a humidity sensor is critically dependent on its microstructure. mdpi.com Nanostructured materials like nanowires and nanoparticles offer a high surface-area-to-volume ratio, which enhances sensitivity by providing more sites for water adsorption. mdpi.comijraset.com The porosity of the material also plays a crucial role. A large pore volume allows for easy diffusion of water molecules and H₃O⁺ ions, contributing to higher sensitivity, while a small pore size is important for defining the sensor's detection limit. mdpi.com
For example, sensors made from CeO₂ nanorods exhibit fast response (~2-3 s) and recovery (~9-10 s) times across a broad operating range of 11-97% relative humidity (RH). researchgate.netijraset.com The impedance of these sensors can change by several orders of magnitude over the full humidity range. researchgate.netijraset.comresearchgate.net The analysis of complex impedance plots helps in understanding the sensing mechanism, distinguishing between the electrical processes in the bulk material and those occurring on the surface due to moisture. mdpi.com At high humidity levels, a continuous layer of water can form, further facilitating ion movement and decreasing resistance. researchgate.net
Table 2: Research Findings on Cerium-Based Humidity Sensors
| Sensing Material | Morphology | RH Range (%) | Response/Recovery Time (s) | Key Feature |
|---|---|---|---|---|
| CeO₂ Nanoparticles | Nanoparticles (10-12 nm) | 11 - 97 | 2-3 / 9-10 | Impedance changes by three orders of magnitude; shows excellent reproducibility and stability. researchgate.net |
| CeO₂ Nanorods | Nanorods | 11 - 97 | ~2-3 / ~9-10 | Exhibits low hysteresis (<1.0%) and is suitable for reusable sensor fabrication. ijraset.com |
| CeO₂ Thin Films | Nanostructured Thin Film | 30 - 85 | - | Resistance decreases exponentially with increasing humidity, indicating an ion-conductivity mechanism. mdpi.com |
| CeO₂/4A Composite | Composite with Molecular Sieves | 11 - 95 | 9 / 80 | Impedance varies by over five orders of magnitude. researchgate.net |
Cerium Hydroxide in Energy Storage and Conversion Devices
Supercapacitors Utilizing Cerium Hydroxide (B78521) Electrodes
Cerium hydroxide is increasingly being investigated for its potential in high-performance supercapacitors, a type of energy storage device known for high power density and long cycle life.
Pseudocapacitive Mechanisms of Ce(OH)₃
The charge storage mechanism in cerium hydroxide electrodes is primarily based on pseudocapacitance, which involves fast and reversible Faradaic redox reactions occurring at or near the electrode surface. nih.govsci-hub.se This is distinct from the electrostatic charge storage in electric double-layer capacitors (EDLCs). The pseudocapacitive behavior of Ce(OH)₃ is attributed to the redox transition between Ce³⁺ and Ce⁴⁺ states. In an alkaline electrolyte, the probable charge storage mechanisms can be described by the following reactions researchgate.net:
Ce(OH)₃ + OH⁻ ↔ CeO(OH)₂ + H₂O + e⁻
CeO(OH)₂ + OH⁻ ↔ CeO₂ + H₂O + e⁻
These rapid redox reactions contribute to a higher specific capacitance and energy density compared to EDLCs. nih.gov The efficiency of these reactions is highly dependent on the material's morphology, which influences the accessibility of active sites to electrolyte ions.
Electrode Design and Performance Optimization
The performance of cerium hydroxide-based supercapacitors is intrinsically linked to the design and morphology of the electrode. Thin films of cerium (III) hydroxide, synthesized via methods like the successive ionic layer adsorption reaction (SILAR), have been a focus of research. researchgate.net The structure of these films allows for efficient interaction with the electrolyte.
Research has shown that the morphology of the cerium compound plays a crucial role. For example, urchin-like cerium(III) formate (B1220265) (Ce(HCOO)₃) has demonstrated a higher specific capacitance compared to cerium hydroxide thin films. researchgate.net Furthermore, doping ceria with noble metals like platinum has been shown to dramatically increase specific capacitance, with reports of up to 1987 F g⁻¹ at a current density of 1 A g⁻¹. acs.org
The following table summarizes the performance of various cerium-based materials in supercapacitors:
| Electrode Material | Electrolyte | Specific Capacitance (at given current density/scan rate) | Reference |
| Ce(OH)₃ thin film | Aqueous/Non-aqueous | 75 F g⁻¹ at 5 mV s⁻¹ | researchgate.net |
| Ce(HCOO)₃ | 132.0 F g⁻¹ at 1 A g⁻¹ | researchgate.net | |
| CeO₂ nanoparticles | 89 F g⁻¹ at 1 A g⁻¹ | researchgate.net | |
| CeO₂ NFs/CMK-3 | 403 F/g at 1 A/g | mdpi.com | |
| Gr-CeO₂-Pt | 6 M KOH | 1987 F g⁻¹ at 1 A g⁻¹ | acs.org |
| CeO₂ | NaCl | 523 F g⁻¹ at 2 mV s⁻¹ | acs.org |
Fuel Cell Applications of Cerium Hydroxide
Cerium hydroxide and its oxide counterpart, ceria (CeO₂), play a vital role in enhancing the efficiency and durability of fuel cells, which convert chemical energy directly into electricity. wikipedia.org
Oxygen Reduction Reaction (ORR) Catalysis on Ce(OH)₃
The oxygen reduction reaction (ORR) is a critical process at the cathode of a fuel cell. mdpi.com Cerium-based materials are investigated as catalysts or catalyst supports for the ORR, aiming to replace or reduce the use of expensive platinum catalysts. mdpi.comacs.org The catalytic activity of cerium compounds stems from their ability to readily cycle between Ce³⁺ and Ce⁴⁺ oxidation states, which facilitates the transfer of oxygen atoms. mdpi.com
However, pristine cerium-based materials often exhibit poor electrical conductivity. mdpi.com To overcome this, they are often combined with conductive materials like nitrogen-doped carbon. mdpi.com The synergistic effect between the cerium species and the carbon support enhances the catalytic activity for the ORR. mdpi.com Single-atom cerium catalysts have shown promise, with a high half-wave potential for the ORR, indicating efficient catalytic performance. acs.org
Electrolyte Components Incorporating Cerium Hydroxide
Cerium compounds, particularly cerium oxide, are incorporated into the polymer electrolyte membrane (PEM) of fuel cells to improve their durability. google.comnih.gov During fuel cell operation, harmful free radicals are generated, which can degrade the membrane. nih.gov Cerium ions act as radical scavengers through the reversible Ce³⁺/Ce⁴⁺ redox couple, mitigating this degradation. nih.govresearchgate.net
The addition of cerium oxide nanoparticles to Nafion membranes, a common PEM material, has been shown to enhance the oxidative stability of the membrane. nih.govnih.gov This leads to a longer lifetime for the fuel cell. The distribution of these cerium-based additives within the membrane can be uniform, providing widespread protection. google.com
Photoelectrochemical Cells Featuring Cerium Hydroxide Photoanodes
Photoelectrochemical (PEC) cells utilize semiconductor materials to absorb light and drive chemical reactions, such as water splitting to produce hydrogen. Cerium oxide, derived from cerium hydroxide, is a promising material for the photoanode in these cells. mdpi.comrsc.org
When CeO₂ absorbs photons with energy greater than its bandgap, it generates electron-hole pairs. mdpi.com These charge carriers can then participate in the oxygen evolution reaction (OER) at the photoanode surface. The performance of CeO₂ photoanodes is influenced by factors such as annealing temperature, which affects crystallinity and the Ce³⁺/Ce⁴⁺ ratio. mdpi.com
Doping other metal oxides, such as titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃), with cerium has been shown to enhance their photoelectrochemical performance. mdpi.comscispace.com Cerium doping can narrow the bandgap of the host material, improving visible light absorption, and inhibit the recombination of photogenerated electron-hole pairs. scispace.com For instance, Ce-doped TiO₂ nanorod arrays have demonstrated a significantly higher photocurrent density compared to undoped TiO₂. mdpi.com Similarly, Ce-doped Fe₂O₃ nanorods exhibited a 7.3-fold increase in photocurrent density. scispace.com The use of a Ce(III)/Ce(IV) redox mediator in the electrolyte has also been explored to enhance the water oxidation kinetics at the photoanode. researchgate.net
The table below highlights the impact of cerium doping on the performance of photoanodes:
| Photoanode Material | Performance Metric | Value | Reference |
| 0.54wt% Ce-doped TiO₂ (CR5) | Photocurrent Density (at 1.23 V vs. RHE) | 1.98 mA/cm² | mdpi.com |
| Undoped TiO₂ (R) | Photocurrent Density (at 1.23 V vs. RHE) | 0.77 mA/cm² | mdpi.com |
| Ce-doped Fe₂O₃ | Photocurrent Density (at 1.6 V vs. RHE) | 1.47 mA/cm² | scispace.com |
| Pristine Fe₂O₃ | Photocurrent Density (at 1.6 V vs. RHE) | ~0.2 mA/cm² | scispace.com |
Lithium-ion Battery Electrode Materials based on Cerium Hydroxide Conversion Reactions
The theoretical appeal of using cerium hydroxide as a conversion-type anode lies in the potential for multi-electron transfer, which could theoretically lead to high specific capacities. Conversion reactions in LIBs involve the complete reduction of the metal compound to its metallic state upon lithiation, with the formation of a lithium salt, typically Li₂O for metal oxides or, in this case, likely a combination of lithium hydroxide (LiOH) and lithium oxide (Li₂O) for metal hydroxides.
The hypothetical conversion reaction for cerium hydroxide can be postulated as follows:
Ce(OH)₃ + 3Li⁺ + 3e⁻ ↔ Ce + 3LiOH
This reaction suggests that for each formula unit of cerium hydroxide, three lithium ions are consumed, leading to the formation of metallic cerium and lithium hydroxide. The reversibility of this reaction upon delithiation (charging) would be critical for its viability as a rechargeable battery electrode. The process would involve the oxidation of metallic cerium back to cerium hydroxide.
However, several challenges, common to many conversion-type materials, would need to be addressed for cerium hydroxide to be a practical anode material. These include:
Large Volume Changes: The transformation from cerium hydroxide to metallic cerium and lithium hydroxide during cycling would likely be accompanied by significant volume expansion and contraction. This can lead to pulverization of the electrode material, loss of electrical contact, and rapid capacity fading.
Poor Electrical Conductivity: Cerium hydroxide, like many hydroxides, is expected to have inherently low electrical conductivity. This would impede electron transport within the electrode, leading to high internal resistance and poor rate capability.
Irreversible Capacity Loss: The initial cycles of conversion-type materials often exhibit a large irreversible capacity loss. This is attributed to the formation of a solid electrolyte interphase (SEI) layer and other irreversible side reactions.
Hysteresis in Voltage: A significant voltage difference between the charge and discharge plateaus, known as voltage hysteresis, is a common issue for conversion electrodes. This reduces the energy efficiency of the battery.
To mitigate these issues, researchers often employ strategies such as nanostructuring the material to better accommodate volume changes and shorten lithium-ion diffusion pathways, and creating composites with conductive materials like carbon to enhance electrical conductivity.
Detailed Research Findings
While research on other rare-earth-doped materials for energy storage applications exists, these studies typically focus on the role of cerium as a dopant rather than the primary active material in a conversion reaction. For instance, cerium doping in cobalt oxide has been shown to enhance performance in supercapacitors, but the storage mechanism is different from a conversion reaction in a battery.
The table below is a placeholder to illustrate how such data would be presented if it were available. The values are hypothetical and not based on experimental results.
| Electrochemical Performance of Hypothetical Ce(OH)₃ Anode | |
| Metric | Value |
| Theoretical Specific Capacity (based on 3-electron transfer) | ~390 mAh/g |
| First Discharge Capacity | Data Not Available |
| First Charge Capacity | Data Not Available |
| Initial Coulombic Efficiency | Data Not Available |
| Capacity Retention after 100 cycles | Data Not Available |
| Rate Capability | Data Not Available |
The lack of empirical data underscores the novelty of this research area and highlights an opportunity for future investigation into the potential of cerium hydroxide as a high-capacity anode material for lithium-ion batteries. Future work would need to focus on the synthesis of nanostructured cerium hydroxide and its composites, followed by thorough electrochemical testing to validate its theoretical potential and address the inherent challenges of conversion-type materials.
Advanced Functionalization and Hybridization of Cerium Hydroxide Materials
Surface Modification Strategies for Cerium Hydroxide (B78521)
Surface modification is a key approach to improve the dispersion of cerium hydroxide nanoparticles in different media and to introduce new functionalities. buct.edu.cnrsc.orgkaust.edu.sa These modifications are crucial for preventing the natural tendency of nanoparticles to aggregate, which can hinder their effectiveness in biological and industrial applications. rsc.orgkaust.edu.sa
Organic Ligand Grafting on Ce(OH)x Surfaces
Grafting organic ligands onto the surface of cerium hydroxide is a versatile method to alter its surface properties. This can be achieved through the formation of inner-sphere or outer-sphere complexes, which significantly impacts the stability and reactivity of the nanoparticles. nih.gov
Citric Acid and Maleic Acid: Studies have shown that organic ligands like citric acid and maleic acid can have a synergistic effect with visible light on the reductive dissolution of CeO2 nanoparticles. nih.gov Citrate, which forms an inner-sphere complex, demonstrates a much higher photoinduced dissolution compared to maleate. nih.gov This is attributed to the inner-sphere complexed citrate's ability to consume holes generated under light irradiation, thereby prolonging the life of electrons for the reduction of Ce(IV) to Ce(III). nih.gov
Phosphonic Acid-Based Polymers: Functional polymers, such as polyethylene (B3416737) glycol (PEG) terminated with phosphonic acid groups, are used to coat cerium oxide nanoparticles. researchgate.netacs.org This coating can be applied during a one-step wet-chemical synthesis, where the polymer is introduced with the cerium precursors. researchgate.netacs.org This method results in a core-shell structure with cerium oxide cores and a shell of functionalized PEG polymers in a brush configuration. researchgate.netacs.org Nanoparticles coated with this method exhibit high Ce(III) content and increased colloidal stability. researchgate.netacs.org
Metal-Organic Frameworks (MOFs): The structure and adsorption efficiency of cerium-based MOFs can be tuned by using different organic ligands. researchgate.net For instance, Ce-MOF-66 and Ce-MOF-808, synthesized with different organic linkers, show distinct adsorption capabilities for arsenate and arsenite. researchgate.net The interaction is driven by a combination of electrostatic attraction and ligand exchange. nih.gov
Polymer Coating and Encapsulation of Cerium Hydroxide Nanoparticles
Polymer coating is a widely used technique to enhance the colloidal stability and biocompatibility of cerium hydroxide nanoparticles. acs.orgnih.govrsc.org The choice of polymer and the coating method can significantly influence the properties of the resulting nanoparticles.
Poly(acrylic acid) and Poly(ethylene glycol) (PEG): Cerium oxide nanoparticles coated with poly(acrylic acid) or PEG copolymers have been shown to act as enzyme-mimicking catalysts. acs.org These polymer coatings are effective in preventing protein adsorption and provide excellent colloidal stability in biological media. acs.org Research indicates that the type of polymer coat can influence the catalytic activities of the nanoparticles. acs.org
Dextran (B179266): Dextran-coated cerium oxide nanoparticles can be synthesized via an in-situ procedure where dextran is present during the formation of the nanocrystals. nih.gov This results in nanoparticles with a small cerium oxide core surrounded by a thin polymer coating. nih.gov Alternatively, a step-wise method, where the polymer is added after the initial formation of the nanocrystals, yields nanoparticles with a thicker polymer coating. nih.gov The thickness of the polymer coating has been found to affect the catalytic activity of the nanoceria. nih.gov
Charged Polysaccharides: Surface modification with charged polysaccharides, such as dextran sulfate (B86663), can limit the aggregation of cerium oxide particles in aqueous solutions. rsc.org This coating process can significantly reduce the particle size and polydispersity, thereby improving colloidal stability. rsc.org
Formation of Cerium Hydroxide-Based Nanocomposites
The creation of nanocomposites by integrating cerium hydroxide with other materials is a promising strategy to develop advanced functional materials with synergistic properties.
Integration with Carbon-Based Nanomaterials (e.g., Graphene, Carbon Nanotubes)
Combining cerium hydroxide with carbon-based nanomaterials like graphene and carbon nanotubes can lead to composites with enhanced electrical conductivity, surface area, and catalytic activity. nih.gov
Graphene and Graphene Oxide: Cerium oxide/graphene oxide (CeO2/GO) hybrid nanocomposites can be synthesized using methods like ultrasonic techniques. nih.gov These nanocomposites exhibit a high surface-to-volume ratio. nih.gov Functionalizing graphene derivatives (graphene oxide, reduced graphene oxide) with cerium nanostructures can increase surface area, improve adsorption capacities, and prevent the agglomeration of graphene layers. nih.gov
Carbon Nanotubes (CNTs): Cerium-based metal-organic framework (Ce-MOF) nanocrystals can be grown directly on the surface of functionalized carbon nanotubes. acs.org These Ce-MOF–CNT nanocomposites exhibit redox-active properties and can be used in applications like supercapacitors. acs.org The integration of CNTs significantly boosts the capacitive performance of the Ce-MOF. acs.org Additionally, cerium phosphate (B84403) nanotubes have been used to modify glassy carbon electrodes for sensor applications. nih.gov
Hybridization with Noble Metals and Other Metal Oxides
Hybridizing cerium hydroxide with noble metals or other metal oxides can create materials with unique catalytic and electronic properties.
Noble Metals: While specific examples directly involving cerium hydroxide and noble metals are less detailed in the provided context, the general principle of doping ceria with noble metals like gold (Au), silver (Ag), and copper (Cu) is known to weaken the oxygen-oxygen bond in the oxide, which can be beneficial for catalytic applications such as CO oxidation. researchgate.net
Other Metal Oxides: Zinc-doped cerium oxide nanocomposites (ZnO/CeO2 NCs) have been synthesized using a metal-organic framework as a precursor. mdpi.com These nanocomposites have potential applications in the biomedical field. mdpi.com Layered double hydroxides (LDHs) can also be combined with cerium dioxide to form heterostructures for applications such as electrochemical sensing. researchgate.net The combination of different metal oxides can lead to enhanced electron transfer rates at the heterojunction interface. researchgate.net
Doping and Substitution in Cerium Hydroxide Structures
Doping cerium hydroxide with various elements is a powerful method to modify its electronic structure, create oxygen vacancies, and enhance its catalytic and other functional properties. acs.org The variable oxidation state of cerium makes it amenable to doping with a wide range of elements. acs.org
Effects of Doping on Electronic and Catalytic Properties
The functional properties of cerium-based materials can be significantly altered through the intentional introduction of foreign atoms, a process known as doping. This technique involves substituting some of the cerium ions in the crystal lattice with other metal ions, typically transition metals or other lanthanides. This substitution induces changes in the material's electronic structure, crystal lattice, and ultimately, its catalytic and electronic behavior.
Doping is a powerful strategy to enhance the performance of ceria-based materials in various applications. The introduction of dopants can create oxygen vacancies, which are crucial for many catalytic reactions. mdpi.commdpi.com The reversible redox cycle between Ce³⁺ and Ce⁴⁺ is central to the catalytic activity of cerium compounds, and doping can facilitate this process. mdpi.com For instance, doping with trivalent or divalent cations can induce the formation of intrinsic oxygen vacancies. nih.gov
Research Findings on Metal Doping:
Transition Metal Doping: Introducing transition metals like iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu) into the cerium oxide lattice has been shown to improve reaction efficiency in processes like hydrogen gas production. nih.gov Theoretical calculations have clarified that doping with transition metals can create stronger bonds without altering the fundamental crystal structure. nih.gov In the context of photoelectrochemical (PEC) water splitting, doping iron oxide (Fe₂O₃) nanorods with cerium successfully narrowed the material's band gap, improving visible light absorption and significantly inhibiting the recombination of electron-hole pairs. nih.gov This resulted in a photocurrent density 7.3 times higher than that of pristine iron oxide. nih.gov Similarly, doping nickel hydroxide (Ni(OH)₂) with cerium cations was found to enhance its electrochemical and photocatalytic activity, with a notable increase in photocurrent. researchgate.net
Lanthanide Doping: Doping with other lanthanide (Ln) ions is another effective method to modify the properties of cerium-based materials. Studies on lanthanide-doped ceria (Ln:CeOₓ) have demonstrated changes in properties such as improved radiative recombination and enhanced UV-absorption capacity. mdpi.com The incorporation of lanthanide dopants into the CeO₂ lattice has been confirmed through techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). mdpi.com The specific effect often depends on the chosen lanthanide. For example, co-doping Yttrium Aluminum Garnet (YAG):Ce with ions like Pr³⁺ or Sm³⁺ can increase the color rendering index, while doping with La³⁺, Gd³⁺, and Lu³⁺ causes a slight decrease in Ce³⁺ emission intensities. researchgate.net In the context of stability, lanthanide-doped ceria nanoparticles have shown slightly better phase stability under heavy ion irradiation compared to undoped nanoparticles. mdpi.com
The table below summarizes the observed effects of various metal dopants on the properties of cerium-based materials.
| Dopant (Metal) | Host Material | Observed Effects | Research Focus |
| Transition Metals (Fe, Co, Ni) | Cerium Oxide | Improved thermal reaction efficiency; stronger internal bonds. nih.gov | Hydrogen Production nih.gov |
| Cerium (Ce) | Iron Oxide (Fe₂O₃) | Narrowed band gap; enhanced light absorption; inhibited electron-hole recombination; increased photocurrent density. nih.gov | Photoelectrochemical Water Splitting nih.gov |
| Cerium (Ce) | Nickel Hydroxide (Ni(OH)₂) | Increased photocurrent by a factor of ten; enhanced photocatalytic degradation of methyl orange. researchgate.net | Photocatalysis & Electrochemistry researchgate.net |
| Lanthanides (Nd, Er, Eu, Lu) | Cerium Oxide (CeOₓ) | Improved radiative recombination; enhanced UV-absorption; slightly more stable under ion irradiation. mdpi.com | Thermal and Radiation Stability mdpi.com |
| Europium (Eu) | Cobalt Oxide (Co₃O₄) | Induced a high concentration of oxygen vacancies; enhanced charge transport and ion diffusion, leading to superior specific capacity. acs.orgacs.org | Supercapacitors acs.orgacs.org |
| Praseodymium (Pr), Samarium (Sm) | YAG:Ce | Decreased Ce³⁺ emission intensity but added new emission peaks, increasing the color rendering index. researchgate.net | Luminescence/Phosphors researchgate.net |
Heteroatom Incorporation for Enhanced Functionality
Beyond metal doping, the incorporation of non-metal atoms, or heteroatoms, into the cerium hydroxide lattice offers another avenue for tailoring its properties. This process involves replacing oxygen or hydroxyl groups with elements like nitrogen (N), phosphorus (P), or sulfur (S). Such modifications can profoundly impact the material's electronic band structure, surface acidity, and coordination environment, leading to enhanced functionality in specific applications.
Heteroatom incorporation can improve the performance of catalysts by creating new active sites and improving charge separation and transport. For example, doping can create defects and modulate the electronic structure, which are beneficial for catalytic processes. mdpi.com
Research Findings on Heteroatom Incorporation:
Nitrogen (N) and Phosphorus (P) Doping: The incorporation of nitrogen and phosphorus into ceria (CeO₂) supports for platinum single-atom catalysts has been shown to have a significant impact on catalytic activity. researchgate.net N-doping, in particular, was found to be more effective than P-doping in enhancing the hydrogenation of phenylacetylene, inducing an increase in the electron density of the platinum single atoms. researchgate.net This enhancement was attributed to improved hydrogen dissociation activity and hydrogen spillover. researchgate.net
Sulfur (S) Doping: In a study on indium hydroxide (In(OH)₃), which shares the hydroxide structure, doping with sulfur was shown to be a highly effective strategy for improving photocatalytic CO₂ reduction. nih.gov The substitution of hydroxyl groups with sulfur atoms enhanced visible light absorption and improved the material's hydrophilicity. nih.gov This promoted the dissociation of water into protons and accelerated the hydrogenation of CO₂ to methane (B114726) (CH₄). nih.gov Density Functional Theory (DFT) calculations confirmed that the sulfur sites weakened the over-potential for water oxidation and stabilized key reaction intermediates, thereby boosting methane production and selectivity. nih.gov
General Effects: The incorporation of heteroatoms can adjust the physical and chemical properties of materials, including increasing the specific surface area and pore volume by controlling the morphology. researchgate.net Understanding the effects of heteroatom doping on the interaction between water and ceria surfaces is crucial for heterogeneous catalysis. nih.gov The ionic radius of the dopant plays a critical role; for instance, dopants with a smaller ionic radius can assist the dissociative adsorption of water at cerium sites. nih.gov
The table below details the effects of incorporating specific heteroatoms into hydroxide and oxide materials.
| Heteroatom | Host Material | Observed Effects | Research Focus |
| Nitrogen (N) | Platinum on Ceria (Pt/CeO₂) | Increased electron density of Pt atoms; enhanced catalytic activity for hydrogenation by 3.3 times. researchgate.net | Catalysis (Hydrogenation) |
| Phosphorus (P) | Platinum on Ceria (Pt/CeO₂) | Lower enhancement of catalytic activity compared to N-doping. researchgate.net | Catalysis (Hydrogenation) |
| Sulfur (S) | Indium Hydroxide (In(OH)₃) | Enhanced visible light absorption; improved hydrophilicity; CH₄ yield enhanced up to 39 times with ~81% selectivity. nih.gov | Photocatalytic CO₂ Reduction nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for cerium(IV) hydroxide (Ce(OH)₄), and how do reaction conditions influence product purity?
- Methodology : Ce(OH)₄ is typically synthesized by oxidizing cerium(III) precursors. For example:
- Route 1 : React cerium(III) carbonate (Ce₂(CO₃)₃) with acetic acid and hydrogen peroxide in a basic medium .
- Route 2 : Precipitate Ce(OH)₄ by adding NaOH or NH₄OH to a Ce⁴⁺ solution (e.g., cerium(III) nitrate), followed by boiling to obtain granular Ce(OH)₄ .
- Key Variables : pH (>10), temperature (100–180°C), and oxidant concentration (H₂O₂) critically affect crystallinity and purity. Higher NaOH concentrations favor CeO₂ nanostructures over amorphous Ce(OH)₄ .
Q. How can researchers characterize the solubility and stability of Ce(OH)₄ under varying pH conditions?
- Methodology :
- Solubility : Ce(OH)₄ is insoluble in water but dissolves in concentrated acids (e.g., HNO₃, H₂SO₄) due to redox reactions .
- Stability : Hygroscopicity tests under controlled humidity (e.g., 30–90% RH) reveal slight moisture absorption, requiring storage in airtight containers .
- Contradiction Alert : Some sources claim water solubility , but this may refer to colloidal dispersions rather than true solubility. Verify via centrifugation and spectroscopic analysis .
Q. What analytical techniques are recommended for quantifying cerium and hydroxide content in Ce(OH)₄?
- Methodology :
- Elemental Analysis : Digest samples in HNO₃ and analyze Ce³⁺/Ce⁴⁺ via ICP-OES or XPS .
- Hydroxide Content : Thermogravimetric analysis (TGA) up to 600°C measures weight loss from dehydration (Ce(OH)₄ → CeO₂ + 2H₂O) .
- Purity Assessment : XRD patterns (e.g., JCPDS 43-1002) confirm phase purity, while FT-IR identifies OH⁻ stretching modes (~3400 cm⁻¹) .
Advanced Research Questions
Q. How does temperature influence the purity of Ce(OH)₄ during synthesis, and what mechanisms drive impurity formation?
- Methodology :
- Experimental Design : Hydrothermal synthesis at 100–180°C with varying NaOH concentrations (1–12 M) produces CeO₂ nanorods or cubes via Ce(OH)₃ intermediates .
- Data Analysis : Purity decreases above 150°C due to competing CeO₂ crystallization. Monitor via TEM/SAED to distinguish Ce(OH)₄ (amorphous) from CeO₂ (crystalline) .
- Table 1 : Temperature vs. Product Morphology
| Temperature (°C) | NaOH (M) | Product | Purity (%) |
|---|---|---|---|
| 100 | 6 | Nanorods | 95 |
| 150 | 12 | Cubes | 85 |
| 180 | 12 | Mixed | 70 |
Q. How can researchers resolve contradictions in reported solubility and redox behavior of Ce(OH)₄?
- Case Study : Radiolytic synthesis of Ce(OH)₃ nanoparticles at pH 5.2 contradicts Pourbaix diagrams (predicted stability pH >10.4).
- Mechanism : Aqueous electrons (e⁻ₐq) reduce Ce³⁺ to Ce⁰, followed by hydrolysis to Ce(OH)₃. Local pH spikes (>10) at irradiation sites enable precipitation .
- Resolution : Use in situ TEM with EELS to map pH gradients and Ce oxidation states during reactions .
Q. What thermodynamic principles govern the dissolution of Ce(OH)₃, and how can ΔG be calculated from solubility data?
- Methodology :
- Solubility Product (Ksp) : For Ce(OH)₃, Ksp = [Ce³⁺][OH⁻]³ = 2.0×10⁻²⁰. Solve for molar solubility (s):
. - ΔG Calculation : Use . At 25°C, ΔG ≈ 110 kJ/mol, indicating non-spontaneous dissolution .
Q. How do Ce(OH)₄-derived CeO₂ nanostructures enhance catalytic or energy storage applications?
- Case Study : CeO₂ nanorods (from Ce(OH)₄ precursors) exhibit superior oxygen storage capacity (OSC) due to reactive {100}/{110} facets vs. {111} in polyhedra .
- Experimental Validation : OSC measured via CO oxidation at 400°C:
- Nanorods: 800 µmol O₂/g
- Cubes: 750 µmol O₂/g
- Polyhedra: 400 µmol O₂/g .
- Application : Pt/CeO₂ nanorod catalysts show 2× higher methanol oxidation activity than commercial Pt/C .
Key Data Contradictions and Resolutions
- Solubility Discrepancy : Claims of Ce(OH)₄ solubility in water vs. insolubility arise from colloidal vs. ionic dissolution. Use dynamic light scattering (DLS) to detect nanoparticle sizes >1 nm .
- Synthetic Pathways : Ce(OH)₃ intermediates are critical for shape-controlled CeO₂ synthesis but require precise pH/temperature control to avoid phase impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
